5F-203
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2S/c1-8-6-9(2-4-11(8)16)14-17-12-7-10(15)3-5-13(12)18-14/h2-7H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWLHIIUGSEKKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327929 | |
| Record name | MLS002702467 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260443-89-8 | |
| Record name | 4-(5-Fluoro-2-benzothiazolyl)-2-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=260443-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260443898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002702467 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 260443-89-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5F-203 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J3GHW53E4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5F-203 full chemical name and structure
An In-depth Technical Guide to 5F-203
Core Compound Details
Full Chemical Name: 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole[1][2]
Alternative Names: 4-(5-fluoro-2-benzothiazolyl)-2-methyl-benzenamine[3][4], NSC-703786[1][2][3][4][5][6]
Chemical Structure:
-
SMILES: Cc1c(N)ccc(-c2nc3cc(F)ccc3s2)c1[5]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Cancer | < 1 | [1] |
| MDA-MB-468 | Breast Cancer | < 1 | [1] |
| IGROV-1 | Ovarian Cancer | Sensitive | [3] |
| SKOV-3 | Ovarian Cancer | Resistant | [3] |
| KM12 | Colorectal Cancer | > 10 | [1] |
| HCC2998 | Colorectal Cancer | > 10 | [1] |
Note: The terms GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) and IC₅₀ are often used in whole-cell assays to describe the compound's potency.[7]
Signaling Pathway
This compound is a potent antitumor agent that functions as a ligand for the aryl hydrocarbon receptor (AhR).[2][3][7] Its mechanism of action involves the activation of the AhR signaling pathway, leading to downstream events that culminate in cancer cell death.
Upon entering a sensitive cancer cell, this compound binds to the cytosolic AhR. This ligand-receptor complex then translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). The resulting heterodimer binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, notably cytochrome P450 1A1 (CYP1A1).[8]
The induction of CYP1A1 expression is a critical step, as this enzyme metabolizes this compound into reactive intermediates that form DNA adducts.[3][4][6][8] The accumulation of DNA damage leads to cell cycle arrest, primarily at the G1 and S phases.[2]
Furthermore, this compound induces oxidative stress by increasing the levels of reactive oxygen species (ROS).[4][7] This elevation in ROS activates stress-responsive mitogen-activated protein kinase (MAPK) pathways, including JNK, ERK, and p38.[4][6][7] The sustained activation of these pathways, coupled with extensive DNA damage, ultimately triggers apoptosis.[7] In resistant cancer cells, this signaling cascade is not effectively activated.[3]
Experimental Protocols
Cytotoxicity Assay (Real-Time)
This protocol outlines a method for the real-time analysis of this compound-induced cell death using a fluorescent DNA-binding dye such as SYTOX Green or Propidium Iodide (PI).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Opaque-walled 96-well assay plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
SYTOX Green (e.g., 100 µM working solution) or Propidium Iodide (1 mg/mL stock)
-
Vehicle control (e.g., DMSO)
-
Time-lapse fluorescence microscope with an environmentally controlled chamber
Procedure:
-
Seed cells at the desired density in an opaque-walled 96-well plate. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add a viability marker to the culture medium. For example, add SYTOX Green to a final concentration of 100-150 nM or PI to a final concentration of 1 µg/mL.[8]
-
Remove the old medium from the cells and add the medium containing the various concentrations of this compound and the viability marker. Include vehicle-only wells as a negative control.
-
Place the plate in a time-lapse fluorescence microscope equipped with a 37°C and 5% CO₂ chamber.
-
Acquire images (phase contrast and fluorescence) at regular intervals (e.g., every 1-2 hours) for the duration of the experiment (e.g., 48-72 hours).
-
Analyze the images by counting the number of fluorescent (dead) cells and the total number of cells over time to determine the rate and extent of cell death at each concentration.
CYP1A1 Activity (EROD Assay)
The 7-ethoxyresorufin-O-deethylase (EROD) assay is used to measure the enzymatic activity of CYP1A1 induced by this compound.
Materials:
-
Cells treated with this compound or vehicle control
-
EROD reaction buffer (e.g., 50 mM Sodium Phosphate buffer, pH 8.0)
-
7-Ethoxyresorufin (B15458) (ER) stock solution (e.g., 2 mM in DMSO)
-
NADPH regenerating system or NADPH stock solution
-
Resorufin (B1680543) standard solution (for calibration curve)
-
Fluorescence plate reader (Excitation ~530 nm, Emission ~590 nm)
Procedure:
-
Culture and treat cells with the desired concentrations of this compound for a specified period (e.g., 24 hours) to induce CYP1A1 expression.
-
After treatment, wash the cells with PBS and lyse them or prepare microsomal fractions. Alternatively, the assay can be performed on intact cells.
-
Prepare a resorufin standard curve in the reaction buffer to quantify the product.
-
In a 96-well plate, add the cell lysate or microsomes.
-
Initiate the reaction by adding a reaction mixture containing the EROD reaction buffer and 7-ethoxyresorufin (final concentration typically ≤ 2.5 µM).[6]
-
Start the enzymatic reaction by adding NADPH.
-
Measure the increase in fluorescence over time at 37°C using a fluorescence plate reader. The rate of resorufin production is proportional to the CYP1A1 activity.
-
Calculate the specific activity (e.g., pmol of resorufin/min/mg of protein) by normalizing the reaction rate to the total protein concentration in each sample and using the resorufin standard curve.
Quantitative Real-Time RT-PCR for CYP1A1 Expression
This protocol is for quantifying the change in mRNA expression of CYP1A1 following treatment with this compound.
Materials:
-
Cells treated with this compound or vehicle control
-
RNA extraction kit
-
Reverse transcriptase kit for cDNA synthesis
-
qPCR primers for CYP1A1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or other fluorescent qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Treat cells with this compound or vehicle for the desired time. Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a qPCR plate. For each sample, include the qPCR master mix, forward and reverse primers for the gene of interest (CYP1A1) or the housekeeping gene, and the diluted cDNA template.
-
Real-Time PCR: Run the plate in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) for each reaction. Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing the CYP1A1 Ct values to the housekeeping gene Ct values and comparing the treated samples to the vehicle control. An increase in relative quantity indicates induction of gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biomarkers of sensitivity to potent and selective antitumor 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F203) in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving the in vitro ethoxyresorufin-O-deethylase (EROD) assay with RTL-W1 by metabolic normalization and use of β-naphthoflavone as the reference substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5F-203 (NSC-703786)
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to this compound (also known as NSC-703786), a potent anti-cancer agent.
Core Chemical and Physical Data
This compound is a fluorinated benzothiazole (B30560) analogue with significant cytotoxic properties against a range of cancer cell lines.[1] Its core data is summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 260443-89-8 | [2][3][4][5][6][7][8][9] |
| Molecular Weight | 258.31 g/mol | [2][3][5][6][10] |
| Molecular Formula | C₁₄H₁₁FN₂S | [2][3][4][6][7] |
| Synonyms | NSC-703786, 4-(5-Fluoro-2-benzothiazolyl)-2-methyl-benzenamine, 5F203 | [3][4][6][7] |
| Appearance | Off-white to light yellow solid | [2] |
| Purity | ≥98% (HPLC) | [6][11] |
| Solubility | Soluble in DMSO (approx. 30 mg/ml), DMF (approx. 30 mg/ml), and Ethanol (approx. 2 mg/ml) | [4][11] |
| Storage | Store at -20°C for long-term stability (≥4 years) | [2][11] |
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted mechanism primarily centered on the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][7][12]
-
AhR Activation and CYP1A1 Induction: this compound is a potent agonist of the AhR, a ligand-activated transcription factor.[4][13] Upon binding, the this compound-AhR complex translocates to the nucleus, where it promotes the transcription of xenobiotic metabolizing enzymes, most notably Cytochrome P450 1A1 (CYP1A1).[1][2][4][13]
-
DNA Adduct Formation and Cell Cycle Arrest: The induction of CYP1A1 is a critical step, as this enzyme metabolizes this compound into reactive intermediates that form DNA adducts.[1][2][4] This DNA damage triggers cell cycle arrest, primarily at the G1 and S phases, inhibiting cancer cell proliferation.[1][7]
-
Induction of Oxidative Stress: Treatment with this compound leads to an increase in intracellular Reactive Oxygen Species (ROS).[2][13][14] This oxidative stress contributes to DNA damage and activates stress-responsive kinase pathways.[14][15]
-
Activation of Stress-Responsive Kinase Pathways: this compound activates several mitogen-activated protein kinases (MAPKs), including c-Jun-N-terminal kinase (JNK), p38, and ERK.[2][4][12] The activation of these pathways is linked to the induction of apoptosis in sensitive cancer cells.
A functional AhR signaling pathway is a prerequisite for the cytotoxic effects of this compound.[1] Cancer cell lines deficient in AhR are resistant to the compound.[1]
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway of this compound and a general workflow for assessing its activity in cancer cell lines.
Caption: Signaling pathway of this compound.
Caption: Workflow for assessing this compound activity.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. The following outlines methodologies cited in the literature for key experiments involving this compound.
-
Cell Lines: this compound has been tested on various human cancer cell lines, including breast (MCF-7, MDA-MB-468), ovarian (IGROV-1, SKOV-3), kidney, and colorectal cancer cells.[4][12] Non-tumorigenic cell lines like MCF-10A are often used as controls.[13][14]
-
Culture Conditions: Cells are typically maintained in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: A stock solution of this compound is prepared by dissolving the solid compound in a suitable solvent like DMSO.[11] For in vivo studies, a formulation may involve solvents such as PEG300, Tween-80, and saline.[2]
-
Treatment: Cells are treated with this compound at various concentrations (e.g., 1 µM) for specified durations depending on the experimental endpoint.[4]
-
Principle: To determine if this compound induces oxidative stress, intracellular ROS levels are measured.
-
Methodology:
-
Cells are treated with this compound (e.g., 1 µM for 6 hours).[13]
-
Following treatment, cells are incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCF-DA).[13]
-
H₂DCF-DA is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
The fluorescence intensity, which is proportional to the amount of ROS, is quantified using flow cytometry.[13]
-
-
Principle: To assess the genotoxic effects of this compound and its impact on cell proliferation.
-
Methodology for DNA Damage (Single-Strand Breaks):
-
The alkaline single-cell gel electrophoresis (Comet assay) can be used to detect DNA single-strand breaks.[14]
-
Cells are treated with this compound, embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis under alkaline conditions.
-
Damaged DNA migrates further, forming a "comet tail," which can be visualized and quantified by fluorescence microscopy.
-
-
Methodology for Cell Cycle Analysis:
-
Cells are treated with this compound for a specified period (e.g., 24-48 hours).
-
Cells are harvested, fixed (e.g., in ethanol), and stained with a DNA-intercalating dye like propidium (B1200493) iodide.
-
The DNA content of individual cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
-
Principle: To confirm that this compound activates the AhR signaling pathway.
-
Methodology for CYP1A1 Expression:
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from this compound-treated and control cells. After reverse transcription to cDNA, the expression level of CYP1A1 mRNA is quantified relative to a housekeeping gene.[1]
-
Western Blotting: Protein lysates from treated and control cells are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for CYP1A1 and a loading control (e.g., β-actin) to detect changes in protein levels.
-
EROD Assay: The enzymatic activity of CYP1A1 can be measured using the 7-ethoxyresorufin-O-deethylase (EROD) assay, which quantifies the conversion of a non-fluorescent substrate to a fluorescent product.[1]
-
-
Methodology for AhR Nuclear Translocation:
-
Immunofluorescence microscopy can be used to visualize the location of AhR within the cell.
-
Cells are treated with this compound, fixed, permeabilized, and stained with an antibody against AhR. A fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) are used for visualization. An increase in nuclear AhR staining indicates translocation.[12]
-
Conclusion
This compound is a promising anti-tumor agent with a well-defined mechanism of action revolving around the activation of the AhR signaling pathway. Its ability to induce DNA damage and oxidative stress specifically in sensitive cancer cells makes it an important compound for further investigation in drug development. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this molecule.
References
- 1. DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemscene.com [chemscene.com]
- 4. caymanchem.com [caymanchem.com]
- 5. aobious.com [aobious.com]
- 6. This compound = 98 HPLC 260443-89-8 [sigmaaldrich.com]
- 7. molnova.com:443 [molnova.com:443]
- 8. 5F 203|260443-89-8|COA [dcchemicals.com]
- 9. This compound [drugfuture.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Biomarkers of sensitivity to potent and selective antitumor 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F203) in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
The Core Mechanism of Action of 5F-203: An In-depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
5F-203, or 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, is an investigational anticancer agent that has demonstrated potent and selective activity against a range of human cancers, including breast, ovarian, and renal carcinomas.[1][2] Its unique mechanism of action, distinct from many conventional chemotherapeutics, centers on its role as a high-affinity ligand and agonist for the Aryl Hydrocarbon Receptor (AhR).[3][4][5] This interaction initiates a complex signaling cascade, leading to metabolic activation of this compound within sensitive cancer cells. The subsequent generation of reactive metabolites induces significant DNA damage, culminating in cell cycle arrest and apoptosis.[1][3][6] This technical guide provides a comprehensive review of the molecular mechanisms underpinning the anticancer activity of this compound, with a focus on its signaling pathways, quantitative pharmacological data, and key experimental methodologies.
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway: The Central Hub of this compound Activity
The primary molecular target of this compound is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4][5] In its inactive state, AhR resides in the cytoplasm as part of a protein complex. The binding of this compound to AhR initiates a conformational change, leading to the dissociation of the complex and the translocation of the ligand-receptor complex into the nucleus.[2][3][7]
Once in the nucleus, the this compound-AhR complex heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.[6] A key target gene is CYP1A1, which encodes the cytochrome P450 1A1 enzyme.[4][5][6][8][9]
The induction of CYP1A1 expression is a critical step in the mechanism of action of this compound, as this enzyme is responsible for the metabolic activation of the compound into cytotoxic electrophilic species.[1][2][9]
Downstream Cellular Effects of this compound
The metabolic activation of this compound by CYP1A1 initiates a cascade of downstream events that collectively contribute to its anticancer activity.
DNA Damage
The electrophilic metabolites of this compound readily form adducts with DNA, leading to both single and double-strand breaks.[1][3][9][10] This genotoxic stress is a primary driver of the subsequent cellular responses.
Oxidative Stress and MAPK Activation
This compound treatment has been shown to induce the production of reactive oxygen species (ROS), leading to a state of oxidative stress within the cancer cells.[1][3][10] This increase in ROS, in conjunction with the DNA damage, activates stress-responsive mitogen-activated protein kinase (MAPK) pathways, specifically the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[3][10]
Cell Cycle Arrest and Apoptosis
The cellular damage induced by this compound triggers cell cycle checkpoints, leading to arrest in the G0/G1 and S phases, thereby preventing the proliferation of damaged cells.[3][5][6][8] Ultimately, the accumulated damage and stress signaling converge on the apoptotic machinery. This compound has been shown to activate the initiator caspases 8 and 9, as well as the executioner caspase 3, leading to programmed cell death.[1]
Inhibition of Cell Migration
In addition to its cytotoxic effects, this compound has been observed to inhibit the migration of cancer cells.[5][8] This effect is thought to be mediated, at least in part, by the inhibition of c-Met receptor phosphorylation, a key component of signaling pathways involved in cell motility and invasion.[5][8]
Quantitative Pharmacological Data
The following tables summarize key quantitative data related to the pharmacological activity of this compound.
Table 1: Receptor Binding Affinity
| Parameter | Receptor | Value (nM) | Cell/System | Reference |
| Ki | Aryl Hydrocarbon Receptor (AhR) | 2.8 | Rat | [11] |
Table 2: In Vitro Antiproliferative Activity
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| MKN-45 | Gastric | IC50 | ≤0.09 | [9] |
| AGS | Gastric | IC50 | ~0.04 | [9] |
| SGC-7901 | Gastric | IC50 | >50 | [9] |
| BGC-823 | Gastric | IC50 | >50 | [9] |
| KATO III | Gastric | IC50 | >50 | [9] |
| H4-II-E | Rat Hepatoma | EC50 (CYP1A1 mRNA induction) | 3 | [12] |
| MCF-7 | Breast | EC50 (CYP1A1 mRNA induction) | 0.002 | [12] |
| MCF-7 | Breast | GI50 | 0.018 | [11] |
| T47D | Breast | GI50 | 0.014 | [11] |
| H4-II-E | Rat Hepatoma | GI50 | >10 | [11] |
| IH 445 | (Analog) | GI50 | 0.1 | [11] |
Key Experimental Protocols
The elucidation of the mechanism of action of this compound has relied on a variety of established experimental techniques.
Cell Viability and Growth Inhibition Assays
-
Methodology: The Alamar Blue assay is frequently used to assess the effect of this compound on cell proliferation. Cancer cells are seeded in 96-well plates and treated with a range of this compound concentrations (e.g., 0.1 nM to 100 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 72 hours).[3] Following treatment, Alamar Blue reagent is added, and the fluorescence is measured to determine the percentage of viable cells relative to the control. The GI50 (concentration causing 50% growth inhibition) is then calculated.
Measurement of Reactive Oxygen Species (ROS)
-
Methodology: Intracellular ROS levels are quantified using flow cytometry with the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Cells are treated with this compound (e.g., 1 µM) or a vehicle control for a defined period (e.g., 6 hours).[3] The cells are then incubated with DCFH-DA, which is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity of the cell population is then analyzed by flow cytometry.
Western Blot Analysis of Protein Phosphorylation
-
Methodology: To assess the activation of signaling pathways such as the MAPK pathway, Western blotting is employed. Cells are treated with this compound for various time points. Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then probed with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-JNK, total JNK, phospho-p38, total p38). Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence detection system.
Electrophoretic Mobility Shift Assay (EMSA)
-
Methodology: To confirm the binding of the this compound-AhR-ARNT complex to XRE sequences, EMSA is performed. Nuclear extracts are prepared from cells treated with this compound. A radiolabeled double-stranded oligonucleotide probe containing the XRE consensus sequence is incubated with the nuclear extracts. The protein-DNA complexes are then resolved on a non-denaturing polyacrylamide gel. The gel is dried and exposed to X-ray film to visualize the shifted bands, which represent the protein-DNA complexes.[6]
Conclusion
The antitumor agent this compound exerts its potent and selective anticancer effects through a well-defined mechanism of action that is critically dependent on the Aryl Hydrocarbon Receptor signaling pathway. Its high-affinity binding to AhR and subsequent induction of CYP1A1-mediated metabolic activation within sensitive tumor cells lead to significant DNA damage, oxidative stress, cell cycle arrest, and ultimately, apoptosis. The ability of this compound to also inhibit cancer cell migration further underscores its potential as a multifaceted anticancer therapeutic. A thorough understanding of this intricate mechanism is paramount for the ongoing development and clinical application of this compound and related benzothiazole (B30560) derivatives.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. mdpi.com [mdpi.com]
- 6. DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. The antitumour activity of 2‐(4‐amino‐3‐methylphenyl)‐5‐fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Pharmacological interactions between phenylbenzothiazoles and aryl hydrocarbon receptor (AhR) - Nottingham ePrints [eprints.nottingham.ac.uk]
The Potent Activation of the Aryl Hydrocarbon Receptor by 5F-203: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F-203), a novel synthetic molecule, has garnered significant interest within the scientific community for its potent antitumor activity. A key mechanism underpinning its therapeutic potential is the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a pivotal role in regulating the expression of a wide array of genes, including those involved in xenobiotic metabolism. This technical guide provides an in-depth overview of the activation of AhR by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Mechanism of Action: The this compound/AhR Signaling Cascade
This compound acts as an agonist for the aryl hydrocarbon receptor.[1] The canonical signaling pathway, as initiated by this compound, is depicted below.
Caption: this compound-Mediated AhR Signaling Pathway.
Upon entering the cell, this compound binds to the cytosolic AhR, which is part of a complex with heat shock protein 90 (Hsp90) and other co-chaperones. This binding event triggers a conformational change, leading to the translocation of the ligand-receptor complex into the nucleus. Within the nucleus, AhR dissociates from its chaperones and heterodimerizes with the AhR nuclear translocator (ARNT). This activated heterodimer then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes.[2] A primary and well-characterized target gene is Cytochrome P450 1A1 (CYP1A1). The subsequent transcription and translation of CYP1A1 lead to increased levels of the CYP1A1 enzyme.[1] This enzymatic activity contributes to the generation of reactive oxygen species (ROS), which in turn can induce DNA damage, cell cycle arrest, and ultimately, apoptosis in sensitive cancer cells.[2][3]
Quantitative Data on AhR Activation and Downstream Effects
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on AhR-mediated pathways.
Table 1: Induction of CYP1A1 by this compound
| Cell Line | This compound Concentration | Effect on CYP1A1 | Reference |
| MCF-7 | 1 µM | ~100-fold increase in mRNA levels after 24 hours | [1] |
| MCF-7 | 50 nM - 1 µM | Concentration-dependent increase in EROD activity (CYP1A1 enzymatic activity) after 24 hours | [1] |
| IGROV-1 | 1 µM | Enhanced CYP1A1 expression | [3] |
| TK-10 | Not specified | Induces CYP1A1 expression | [4] |
Table 2: Cytotoxic Effects of this compound in Cancer Cell Lines
| Cell Line | Parameter | Value | Reference |
| Sensitive Breast Cancer Cells | Apoptosis | Induction observed | [2] |
| Sensitive Breast Cancer Cells | Cell Cycle Arrest | Induction observed | [2] |
| Renal Carcinoma Cells (TK-10, SN12C, Caki-1) | Cell Cycle Arrest (G0/G1) | Increase observed | [4] |
Note: A specific EC50 value for the direct activation of AhR by this compound in a luciferase reporter assay was not found in the reviewed literature.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activation of AhR by this compound.
AhR-Dependent Luciferase Reporter Assay
This assay quantitatively measures the ability of this compound to activate the AhR signaling pathway.
Caption: AhR Luciferase Reporter Assay Workflow.
Materials:
-
Hepa-1c1c7 cells (or other suitable cell line) stably transfected with a luciferase reporter plasmid containing XREs.
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS).
-
This compound stock solution in DMSO.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System).
-
Luminometer.
Protocol:
-
Seed the reporter cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) and a positive control (e.g., 1 nM TCDD).
-
Replace the medium in the cell plate with the medium containing the different concentrations of this compound.
-
Incubate the plate for 16-24 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to each well and measure the luminescence using a luminometer.
-
Normalize the luminescence values to a measure of cell viability (e.g., a parallel MTT assay) if necessary.
-
Plot the dose-response curve and calculate the EC50 value.
Western Blot Analysis of AhR and CYP1A1
This technique is used to detect and quantify the protein levels of AhR and CYP1A1 in cells treated with this compound.
Caption: Western Blot Workflow.
Materials:
-
MCF-7 or other responsive cells.
-
This compound.
-
RIPA lysis buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-AhR (e.g., from Enzo Life Sciences), Rabbit anti-CYP1A1 (e.g., from Santa Cruz Biotechnology).
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Culture cells to 70-80% confluency and treat with 1 µM this compound for 6-24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-AhR diluted 1:1000 or anti-CYP1A1 diluted 1:500) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay measures the generation of ROS in cells following treatment with this compound.
Caption: ROS Detection Workflow.
Materials:
-
Sensitive and resistant breast cancer cell lines.
-
This compound.
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) probe.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence plate reader.
Protocol:
-
Treat sensitive and resistant cells with 1 µM this compound for 6 hours.[5]
-
After treatment, incubate the cells with 10 µM DCFDA in PBS for 30 minutes at 37°C.[5]
-
Wash the cells twice with PBS to remove the excess probe.
-
Analyze the fluorescence of the cells using a flow cytometer (excitation at 488 nm, emission at 530 nm) or a fluorescence plate reader.
-
Quantify the mean fluorescence intensity to determine the level of intracellular ROS.
Conclusion
This compound is a potent activator of the aryl hydrocarbon receptor, initiating a signaling cascade that leads to the induction of CYP1A1 and subsequent oxidative stress in cancer cells. This mechanism of action underlies its promising antitumor properties. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other AhR agonists. Further research is warranted to determine a precise EC50 for direct AhR activation and to fully explore the therapeutic window of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Biomarkers of sensitivity to potent and selective antitumor 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F203) in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Signaling Pathways of 5F-203: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The investigational anti-cancer agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F-203) has demonstrated potent and selective activity in various cancer models. Its mechanism of action is complex, initiating a cascade of intracellular events that culminate in cell cycle arrest and apoptosis in sensitive tumor cells. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound, with a focus on the aryl hydrocarbon receptor (AhR) and subsequent mitogen-activated protein kinase (MAPK) signaling. This document summarizes key experimental findings, presents detailed methodologies, and visualizes the intricate signaling networks to support further research and drug development efforts in this area.
Core Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Activation
The primary molecular target of this compound is the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. The canonical AhR signaling pathway is a central component of the cellular response to this compound.
The sequence of events is as follows:
-
Ligand Binding: this compound, acting as an AhR agonist, binds to the cytosolic AhR complex.
-
Nuclear Translocation: This binding event triggers a conformational change, leading to the translocation of the this compound-AhR complex into the nucleus.
-
Dimerization and DNA Binding: Within the nucleus, the activated AhR complex dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic response elements (XREs) located in the promoter regions of target genes.
-
Gene Transcription: The binding of the AhR-ARNT complex to XREs initiates the transcription of a battery of genes, most notably cytochrome P450 1A1 (CYP1A1).
The induction of CYP1A1 is a critical step, as this enzyme is responsible for the metabolic activation of this compound into reactive intermediates that are thought to be the ultimate effectors of its anti-tumor activity.
Visualization of the Canonical AhR Signaling Pathway
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway initiated by this compound.
Induction of Oxidative Stress and MAPK Signaling
A significant consequence of this compound activity is the induction of intracellular reactive oxygen species (ROS). This elevation in oxidative stress serves as a key secondary signaling event, leading to the activation of the mitogen-activated protein kinase (MAPK) pathways.
The primary MAPK pathways implicated in this compound's mechanism of action are:
-
c-Jun N-terminal Kinase (JNK) Pathway: this compound consistently activates JNK in sensitive cancer cells.
-
p38 MAPK Pathway: Similar to JNK, p38 is also activated in response to this compound-induced oxidative stress.
-
Extracellular signal-regulated Kinase (ERK) Pathway: While also activated, the role of ERK in this compound-mediated effects appears to be context-dependent.
The activation of these MAPK pathways is, at least in part, dependent on the initial AhR signaling. Furthermore, a positive feedback loop has been suggested, where the activation of p38 and JNK can further potentiate ROS production, thus sustaining the signaling cascade.
Visualization of the ROS-MAPK Signaling Cascade
Caption: ROS-mediated activation of MAPK signaling pathways by this compound.
Cellular Outcomes: DNA Damage, Cell
The Role of MDMB-4en-PINACA in Inducing Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDMB-4en-PINACA, a potent synthetic cannabinoid receptor agonist, has been increasingly implicated in severe adverse health effects. While its potent agonism at the CB1 receptor is a primary driver of its psychoactive effects, emerging evidence suggests that the induction of oxidative stress is a key mechanism contributing to its cellular toxicity. This technical guide provides a comprehensive overview of the current understanding of the role of MDMB-4en-PINACA in inducing oxidative stress, synthesizing available data on its toxicological effects, and outlining relevant experimental protocols and potential signaling pathways. The information presented herein is intended to support further research into the mechanistic toxicology of this compound and to aid in the development of potential therapeutic interventions.
Introduction
MDMB-4en-PINACA is a synthetic cannabinoid that has been identified in numerous forensic cases and is associated with a range of adverse effects, including neurotoxicity and organ damage.[1] Like other synthetic cannabinoids, it is a potent agonist of the cannabinoid type 1 (CB1) receptor.[2] While the acute psychoactive effects are primarily mediated through this receptor, the broader toxicological profile of MDMB-4en-PINACA is not fully understood. A growing body of evidence for synthetic cannabinoids as a class points towards the induction of oxidative stress as a significant contributor to their cellular and organ-level toxicity. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. This guide focuses on the specific, albeit currently limited, evidence for MDMB-4en-PINACA's role in this process and provides a framework for future investigation based on findings for related compounds.
Evidence of MDMB-4en-PINACA-Induced Oxidative Stress
Direct research quantifying oxidative stress markers specifically for MDMB-4en-PINACA is still emerging. However, in vivo studies have provided qualitative evidence strongly suggesting its involvement in oxidative stress-mediated cellular damage.
In Vivo Evidence in Wistar Rats
A study investigating the effects of oral administration of MDMB-4en-PINACA in Wistar rats revealed significant deterioration of the liver and kidneys.[3] Histopathological examination of these organs uncovered cellular abnormalities such as "cytoplasmic degeneration with karyolysis" and "cell apoptosis".[3] The study's authors proposed that these observations are indicative of "oxidative stress in tissues causing cell apoptosis".[3]
Table 1: Summary of In Vivo Effects of MDMB-4en-PINACA Suggestive of Oxidative Stress
| Organ System | Observed Pathological Changes | Implied Mechanism | Reference |
| Liver & Kidneys | Cytoplasmic degeneration, Karyolysis, Cell apoptosis | Oxidative stress | [3] |
General Mechanisms of Synthetic Cannabinoid-Induced Oxidative Stress
While specific data for MDMB-4en-PINACA is limited, the broader class of synthetic cannabinoids has been shown to induce oxidative stress through several mechanisms. It is plausible that MDMB-4en-PINACA, as a potent CB1 agonist, shares these mechanisms.
Receptor-Mediated Pathways
The activation of CB1 receptors by synthetic cannabinoids can trigger downstream signaling cascades that lead to increased ROS production. This can occur through various intracellular pathways, including the activation of NADPH oxidase and disruption of mitochondrial function.
CB1 Receptor-Mediated Oxidative Stress Pathway.
Mitochondrial Dysfunction
Mitochondria are a primary source of cellular ROS. Synthetic cannabinoids can disrupt the mitochondrial respiratory chain, leading to an overproduction of superoxide (B77818) radicals and subsequent oxidative damage.
Key Experimental Protocols for Assessing Oxidative Stress
To further elucidate the role of MDMB-4en-PINACA in inducing oxidative stress, a number of well-established experimental protocols can be employed. The following methodologies are based on those used in studies of other synthetic cannabinoids.
Measurement of Reactive Oxygen Species (ROS)
-
Objective: To quantify the intracellular production of ROS in response to MDMB-4en-PINACA exposure.
-
Methodology:
-
Culture relevant cell lines (e.g., neuronal cells, hepatocytes).
-
Expose the cells to varying concentrations of MDMB-4en-PINACA for a defined period.
-
Incubate the cells with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. The intensity of the fluorescence is proportional to the amount of ROS produced.
-
Workflow for ROS Measurement.
Lipid Peroxidation Assay (Malondialdehyde - MDA)
-
Objective: To measure the extent of lipid peroxidation, a key indicator of oxidative damage to cell membranes.
-
Methodology:
-
Prepare cell or tissue lysates from samples exposed to MDMB-4en-PINACA.
-
Perform a thiobarbituric acid reactive substances (TBARS) assay. This assay is based on the reaction of malondialdehyde (MDA), a product of lipid peroxidation, with thiobarbituric acid (TBA) to form a colored adduct.
-
Measure the absorbance of the resulting solution spectrophotometrically at a specific wavelength (typically 532 nm). The absorbance is proportional to the concentration of MDA.
-
Assessment of Antioxidant Enzyme Activity
-
Objective: To determine the effect of MDMB-4en-PINACA on the activity of key antioxidant enzymes.
-
Methodology:
-
Superoxide Dismutase (SOD): Measure the inhibition of the reduction of cytochrome c or a tetrazolium salt by superoxide radicals generated by a xanthine/xanthine oxidase system.
-
Catalase (CAT): Measure the rate of decomposition of hydrogen peroxide (H₂O₂) by monitoring the decrease in absorbance at 240 nm.
-
Glutathione (B108866) Peroxidase (GPx): Measure the rate of oxidation of glutathione (GSH) to its oxidized form (GSSG), coupled to the oxidation of NADPH by glutathione reductase. The decrease in NADPH absorbance at 340 nm is monitored.
-
Conclusion and Future Directions
The available evidence, although currently indirect, strongly suggests that MDMB-4en-PINACA induces oxidative stress, which likely contributes to its observed toxicity in vital organs such as the liver, kidneys, and brain. The established link between other potent synthetic cannabinoids and oxidative stress provides a solid foundation for this hypothesis.
Future research should focus on direct quantification of oxidative stress markers in both in vitro and in vivo models exposed to MDMB-4en-PINACA. Such studies are crucial for:
-
Establishing a definitive causal link between MDMB-4en-PINACA and oxidative stress.
-
Elucidating the specific signaling pathways involved in this process.
-
Identifying potential therapeutic targets for mitigating the toxic effects of this and other novel synthetic cannabinoids.
A deeper understanding of the role of oxidative stress in the toxicology of MDMB-4en-PINACA will be invaluable for the development of effective clinical interventions for individuals suffering from its adverse effects and for informing public health strategies aimed at mitigating the harm caused by these dangerous substances.
References
- 1. Acute toxic effects of new synthetic cannabinoid on brain: Neurobehavioral and Histological: Preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The next generation of synthetic cannabinoids: Detection, activity, and potential toxicity of pent-4en and but-3en analogues including MDMB-4en-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Guide on the Core Properties of 5F-203
Disclaimer: Detailed pharmacokinetic and bioavailability data for 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F-203) are not extensively available in publicly accessible scientific literature. This guide focuses on the well-documented core aspects of this compound, including its mechanism of action, in vivo anti-tumor activity, and related experimental protocols, with a focus on its prodrug, Phortress (NSC 710305), which is the L-lysylamide derivative of this compound used for in vivo administration.
Core Concepts
This compound is a novel, potent, and selective anti-tumor agent. Its mechanism of action is centered on its role as a ligand for the Aryl Hydrocarbon Receptor (AhR).[1][2] The activation of the AhR signaling pathway in sensitive cancer cells leads to the induction of cytochrome P450 enzymes, particularly CYP1A1.[2][3] This, in turn, is believed to lead to the metabolic activation of this compound into reactive species that cause DNA damage, cell cycle arrest, and ultimately apoptosis in cancer cells.[1][2][4] A prodrug form, Phortress, has been developed to improve solubility and facilitate in vivo delivery.
In Vivo Studies and Administration
While specific pharmacokinetic parameters are not detailed in the reviewed literature, in vivo efficacy studies have been conducted using the prodrug Phortress. These studies provide some insight into the administration and activity of the parent compound, this compound.
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Phortress | Mice with MCF-7 or MDA-MB-435 xenografts | 20 mg/kg | Intraperitoneal (i.p.) | Induced DNA single and double-strand breaks in sensitive tumor cells. | [5] |
| This compound | Mice with MKN-45 and AGS gastric cancer xenografts | 2.5 mg/kg or 5 mg/kg | Intravenous (i.v.) | Significantly inhibited tumor growth. | [6] |
Signaling Pathway of this compound
The primary signaling pathway initiated by this compound involves the Aryl Hydrocarbon Receptor. Upon binding, the this compound-AhR complex translocates to the nucleus, leading to the expression of target genes, including CYP1A1. This process also induces oxidative stress, activating downstream stress-response kinases.
Caption: Signaling pathway of this compound in sensitive cancer cells.
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol is representative of methods used to determine the sensitivity of cancer cell lines to this compound.
References
- 1. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomarkers of sensitivity to potent and selective antitumor 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F203) in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The antitumour activity of 2‐(4‐amino‐3‐methylphenyl)‐5‐fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the 5F-203 Prodrug Phortress (NSC 710305)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phortress (NSC 710305) is a novel, water-soluble, lysyl amide prodrug of the potent and selective antitumor agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203).[1] Developed to overcome the poor aqueous solubility of its parent compound, Phortress exhibits a unique mechanism of action that distinguishes it from conventional chemotherapeutic agents.[1] This technical guide provides a comprehensive overview of the core pharmacology, mechanism of action, preclinical data, and relevant experimental protocols for Phortress, intended to serve as a resource for researchers and professionals in the field of drug development.
Introduction
The development of Phortress stemmed from the discovery of the antitumor properties of the 2-(4-aminophenyl)benzothiazole series.[1] The lead compound, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), demonstrated significant and selective activity against a range of cancer cell lines.[1] To enhance its drug-like properties, a fluorinated analogue, 5F 203, was synthesized to prevent deactivating metabolism.[1] Phortress was subsequently developed as a water-soluble prodrug to facilitate parenteral administration.[1] This document details the scientific foundation of Phortress, focusing on its mechanism of action, preclinical efficacy, and the methodologies used for its evaluation.
Mechanism of Action
The antitumor activity of Phortress is contingent on its metabolic activation within sensitive cancer cells. This multi-step process is initiated by the cleavage of the lysyl amide group, releasing the active compound 5F 203. The subsequent steps are detailed below and illustrated in the signaling pathway diagram.
Aryl Hydrocarbon Receptor (AhR) Binding and Nuclear Translocation
5F 203 acts as a high-affinity ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor resident in the cytoplasm.[1][2] Upon binding of 5F 203, the AhR complex translocates to the nucleus.[1]
CYP1A1 Induction
Within the nucleus, the activated AhR complex binds to Xenobiotic Response Elements (XREs) in the promoter region of target genes, most notably Cytochrome P450 1A1 (CYP1A1).[1][3] This leads to the transcriptional upregulation and subsequent increased expression of the CYP1A1 enzyme.[1][3]
Metabolic Bioactivation and DNA Adduct Formation
The induced CYP1A1 enzyme metabolizes 5F 203 into a highly reactive electrophilic intermediate.[1][4] This reactive species then covalently binds to DNA, forming extensive DNA adducts.[1][5]
Cell Cycle Arrest and Apoptosis
The formation of DNA adducts triggers cellular DNA damage responses, leading to cell cycle arrest and, ultimately, apoptosis in cancer cells that are sensitive to the agent.[6]
Caption: Phortress Mechanism of Action.
Preclinical Data
In Vitro Cytotoxicity
Phortress has demonstrated potent cytotoxic activity against a panel of human cancer cell lines, particularly those of breast, ovarian, and renal origin. The sensitivity to Phortress is correlated with the cell line's ability to induce CYP1A1 in response to the active metabolite, 5F 203.
| Cell Line | Cancer Type | Sensitivity | Reference |
| MCF7 | Breast | Sensitive | [7] |
| HT29 | Colorectal | Reportedly Insensitive (Potent in some assays) | [7] |
| SW480 | Colorectal | Reportedly Insensitive | [7] |
| SW620 | Colorectal | Reportedly Insensitive | [7] |
In Vivo Efficacy
Preclinical in vivo studies using xenograft models have demonstrated the antitumor efficacy of Phortress. A notable study compared the activity of Phortress with the established chemotherapeutic agent doxorubicin (B1662922) in human-derived mammary carcinoma xenograft models.
| Xenograft Model | Treatment | Outcome | Reference |
| Human Mammary Carcinoma (7 out of 9 models) | Phortress | Significant antitumor activity, independent of estrogen receptor status. | [4] |
| Human Mammary Carcinoma (1 out of 9 models) | Phortress | Superior antitumor activity compared to doxorubicin. | [4] |
| Human Mammary Carcinoma (all 8 models examined) | Phortress | Clear induction of cyp1a1 expression. | [4] |
Experimental Protocols
The following sections outline the general methodologies for key experiments used in the evaluation of Phortress.
In Vitro Cytotoxicity Assay (General Protocol)
A common method to assess the cytotoxic effects of Phortress is the MTS assay.
Caption: General Workflow for In Vitro Cytotoxicity Assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of Phortress and incubated for a specified period (e.g., 48-72 hours).
-
MTS Reagent Addition: Following incubation, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Measurement: The plates are incubated to allow for the conversion of MTS to formazan (B1609692) by viable cells. The absorbance is then measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined.
DNA Adduct Formation Assay (General Protocol)
The 32P-postlabeling assay is a sensitive method for detecting DNA adducts formed by Phortress.
References
- 1. The development of the antitumour benzothiazole prodrug, Phortress, as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of Covalent DNA Adducts by Enzymatically Activated Carcinogens and Drugs In Vitro and Their Determination by 32P-postlabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. In vitro cytotoxicity of Phortress against colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5F-203 In Vitro Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5F-203 (NSC-703786) is a novel cytotoxic agent that has demonstrated potent and selective anti-tumor activity in a range of cancer cell lines, particularly those of breast and ovarian origin.[1][2] Its mechanism of action is primarily centered around the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[3][4] This document provides detailed application notes on the mechanism of action of this compound and comprehensive protocols for key in vitro assays to evaluate its efficacy and mechanism.
Mechanism of Action
This compound acts as an agonist of the Aryl Hydrocarbon Receptor (AhR).[3] Upon binding to AhR in the cytoplasm, the this compound/AhR complex translocates to the nucleus.[2][3] In the nucleus, this complex binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[3][4] A key target gene is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolic activation of this compound.[1][4][5]
This metabolic activation of this compound leads to the formation of DNA adducts and the generation of reactive oxygen species (ROS).[1][3] The accumulation of DNA damage and oxidative stress triggers downstream signaling cascades, including the activation of Mitogen-Activated Protein Kinases (MAPKs) such as JNK, ERK, and p38.[1][2][3] Ultimately, these events culminate in cell cycle arrest and the induction of apoptosis (programmed cell death) in sensitive cancer cells.[2][3]
Data Presentation
Cytotoxicity of this compound in Various Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different human cancer and normal cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-468 | Breast Cancer | < 1 | [1] |
| MCF-7 | Breast Cancer | < 1 | [1] |
| KM12 | Colorectal Cancer | > 10 | [1] |
| HCC2998 | Colorectal Cancer | > 10 | [1] |
| MRC-5 | Normal Lung Fibroblast | > 10 | [1] |
Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
Treatment with this compound has been shown to induce cell cycle arrest. The following table details the percentage of MCF-7 cells in different phases of the cell cycle after treatment with various concentrations of this compound for 24, 48, and 72 hours. Data is derived from fluorescence-activated cell sorting (FACS) analysis of propidium (B1200493) iodide-stained cells.
| Treatment | Duration (h) | % G1 Phase | % S Phase | % G2/M Phase |
| Control | 24 | 63.8 | 28.1 | 8.1 |
| 10 nM this compound | 24 | 70.1 | 22.5 | 7.4 |
| 100 nM this compound | 24 | 73.5 | 19.8 | 6.7 |
| 1 µM this compound | 24 | 75.2 | 15.3 | 9.5 |
| Control | 48 | 60.5 | 30.2 | 9.3 |
| 10 nM this compound | 48 | 68.4 | 23.1 | 8.5 |
| 100 nM this compound | 48 | 72.9 | 18.7 | 8.4 |
| 1 µM this compound | 48 | 76.8 | 12.9 | 10.3 |
| Control | 72 | 58.9 | 31.5 | 9.6 |
| 10 nM this compound | 72 | 65.7 | 24.6 | 9.7 |
| 100 nM this compound | 72 | 70.3 | 19.1 | 10.6 |
| 1 µM this compound | 72 | 74.1 | 14.2 | 11.7 |
Apoptosis Induction by this compound
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the chosen duration (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization. Be sure to collect both the adherent and floating cells (from the supernatant) to include all apoptotic cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Western Blot Analysis
This protocol outlines the procedure for detecting changes in protein expression and phosphorylation in response to this compound treatment.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
6-well plates or larger culture dishes
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CYP1A1, anti-phospho-JNK, anti-JNK, anti-cleaved-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended starting dilutions:
-
Anti-CYP1A1: 1:1000
-
Anti-phospho-JNK (Thr183/Tyr185): 1:1000
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000 - 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For loading controls, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
Visualizations
References
- 1. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Induction of Apoptosis and Antiproliferative Activity of MCF-7 Human Breast Cancer Cells with Sonicated Aqueous Peel Extract of Punica granatum L. (Nimali sp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Apoptosis and Modulation of Caspase Activity on MCF-7 Human Breast Cancer Cells by Bioactive Fractionated Cocoa Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-dimensional growth of breast cancer cells potentiates the anti-tumor effects of unacylated ghrelin and AZP-531 | eLife [elifesciences.org]
Application Notes and Protocols for 5F-203 in MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The investigational agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F-203) is a potent and selective anti-cancer compound. In the context of breast cancer research, particularly with the estrogen receptor-positive MCF-7 cell line, this compound has demonstrated significant activity. Its mechanism of action is primarily mediated through the aryl hydrocarbon receptor (AhR), leading to a cascade of events that culminate in cell death.[1][2][3][4] This document provides detailed application notes on the effective concentration of this compound in MCF-7 cells and comprehensive protocols for key experimental assays to evaluate its efficacy and mechanism of action.
Quantitative Data Summary
The effective concentration of this compound in MCF-7 cells varies depending on the specific biological endpoint being measured. The following tables summarize the key quantitative data reported in the literature.
Table 1: Growth Inhibition of MCF-7 Cells by this compound
| Parameter | Concentration Range | Incubation Time | Assay | Reference |
| Growth Inhibition | 0.1 nM - 100 µM | 72 hours | Alamar Blue | [1] |
| Potent NAG-1 Induction | 10 nM | Not Specified | Western Blot | [5] |
| Maximal NAG-1 Induction | 100 - 500 nM | 24 hours | Western Blot | [5] |
Table 2: Concentrations for Mechanistic Studies in MCF-7 Cells
| Experimental Endpoint | Concentration | Incubation Time | Assay | Reference |
| Increased ROS Production | 1 µM | 6 hours | Flow Cytometry (DCF-DA) | [1] |
| Modulation of Oxidative Stress Genes | 1 µM | 24 hours | RT-PCR | [1] |
| Induction of CYP1A1/CYP1B1 mRNA | 1 µM | 24 hours | RT-PCR | [4] |
| Induction of CYP1A1 Activity (EROD) | 50 nM - 1 µM | 24 hours | EROD Assay | [4] |
| Cell Cycle Arrest (G1 and S phase) | 10 nM - 10 µM | 24, 48, 72 hours | Flow Cytometry (PI Staining) | [6][7] |
| DNA Damage | 10 nM - 10 µM | 72 hours | Neutral Single Cell Gel Electrophoresis | [8] |
Signaling Pathway
This compound exerts its anti-cancer effects in MCF-7 cells through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[4][7][9] This leads to the induction of cytochrome P450 enzymes, particularly CYP1A1, which metabolize this compound into reactive intermediates.[4][8] These metabolites cause DNA damage and induce oxidative stress, characterized by an increase in reactive oxygen species (ROS).[1][2][3] The elevated ROS levels, in turn, activate stress-responsive kinases such as c-Jun-N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38), ultimately leading to cell cycle arrest and apoptosis.[1][2][3]
Experimental Protocols
MCF-7 Cell Culture
A crucial first step is the proper maintenance of the MCF-7 cell line to ensure experimental reproducibility.
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, 1% Non-Essential Amino Acids (NEAA), and 0.01 mg/mL bovine insulin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the growth medium.
-
Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Add 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and plate at the desired density.
-
Cell Viability Assay (Alamar Blue)
This assay quantitatively measures cell proliferation and cytotoxicity.
-
Materials:
-
MCF-7 cells
-
Complete growth medium
-
96-well plates
-
This compound stock solution
-
Alamar Blue (Resazurin) reagent
-
Fluorescence plate reader
-
-
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (ranging from 0.1 nM to 100 µM). Include vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of Alamar Blue reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate cell viability as a percentage of the vehicle control.
-
Intracellular Reactive Oxygen Species (ROS) Detection
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA) to measure intracellular ROS levels by flow cytometry.
-
Materials:
-
MCF-7 cells
-
Complete growth medium
-
6-well plates
-
This compound (1 µM)
-
DCF-DA (10 µM)
-
PBS
-
Flow cytometer
-
-
Protocol:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with 1 µM this compound or vehicle control for 6 hours.
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM DCF-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Harvest the cells by trypsinization and resuspend in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
MCF-7 cells
-
Complete growth medium
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with the desired concentration of this compound for the appropriate duration (e.g., 24-72 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Western Blot Analysis of p38 and JNK Phosphorylation
This protocol allows for the detection of the activated (phosphorylated) forms of the stress-activated protein kinases p38 and JNK.
-
Materials:
-
MCF-7 cells
-
Complete growth medium
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Western blotting equipment
-
-
Protocol:
-
Seed MCF-7 cells and treat with this compound as desired.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
References
- 1. mcf7.com [mcf7.com]
- 2. alamarBlue® Cell Viability Assay Protocol [m.antpedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Tips for Quickly Master MCF7 Cell Culture and Gene Editing ! | Ubigene [ubigene.us]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. Resazurin viability assay for human primary T cells in 96-well format [protocols.io]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Preparing 5F-203 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
5F-203, also known as NSC-703786, is a potent cytotoxic agent that demonstrates anti-tumor activity.[1] It functions as an inducer of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][2] Activation of AhR by this compound leads to the expression of cytochrome P450 enzymes, such as CYP1A1, the formation of DNA adducts, and cell cycle arrest.[2][3] Furthermore, this compound has been shown to increase reactive oxygen species (ROS) and activate stress-responsive kinases including JNK, ERK, and p38.[2][3]
Due to its cytotoxic nature, proper handling and preparation of this compound solutions are critical for ensuring personnel safety and experimental accuracy. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound for in vitro studies. This document provides detailed protocols for the preparation of this compound stock solutions in DMSO, along with essential safety information and data presentation.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below for quick reference.
| Property | Value |
| Synonyms | NSC-703786, 5F203, 4-(5-Fluoro-2-benzothiazolyl)-2-methyl-benzenamine |
| Molecular Formula | C₁₄H₁₁FN₂S |
| Molecular Weight | 258.31 g/mol [2][4] |
| Appearance | Off-white to light yellow solid[2] |
| CAS Number | 260443-89-8[2][4] |
Solubility and Storage of this compound Stock Solution
Proper storage of the this compound stock solution is crucial to maintain its stability and efficacy for research applications.
| Parameter | Information |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Solubility in DMSO | 30 mg/mL[5] |
| Recommended Stock Concentration | 10 mM (2.58 mg/mL) |
| Storage Temperature | -20°C for short-term storage (up to 1 month)[2], -80°C for long-term storage (up to 6 months)[2] |
| Stability | Stable for at least 2 years when stored as a solid at -20°C[1] |
Experimental Protocols
Safety Precautions for Handling a Cytotoxic Agent
This compound is a cytotoxic compound and must be handled with appropriate safety measures to minimize exposure.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (double gloving is recommended) when handling this compound powder or solutions.[6]
-
Ventilation: All handling of the solid compound and preparation of the stock solution should be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of the powder.[6]
-
Waste Disposal: All materials contaminated with this compound, including pipette tips, tubes, and gloves, must be disposed of as cytotoxic waste according to institutional guidelines.[7]
-
Spill Management: In case of a spill, follow established laboratory procedures for cleaning up cytotoxic agents. A spill kit should be readily available.[8]
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.58 mg of this compound (Molecular Weight = 258.31 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For 2.58 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock solution in DMSO.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.
References
- 1. molnova.com:443 [molnova.com:443]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound = 98 HPLC 260443-89-8 [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. thepharmavision.com [thepharmavision.com]
- 7. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 8. hse.gov.uk [hse.gov.uk]
Application Notes and Protocols for Treating Cancer Cells with 5F-203
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro treatment of cancer cells with the investigational anti-cancer agent 5F-203. This document includes an overview of the compound's mechanism of action, detailed experimental protocols for assessing its efficacy, and expected outcomes in sensitive cancer cell lines.
Introduction to this compound
This compound (2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole) is a novel small molecule with potent and selective anti-cancer activity, particularly in breast and ovarian cancer models.[1][2] Its mechanism of action is initiated by its role as an agonist for the Aryl Hydrocarbon Receptor (AhR).[3] Upon binding, the this compound/AhR complex translocates to the nucleus, where it activates the transcription of target genes, most notably Cytochrome P450 1A1 (CYP1A1).[3][4] The subsequent metabolic activation of this compound by CYP1A1 leads to the generation of reactive oxygen species (ROS), which in turn induces oxidative stress, DNA damage, cell cycle arrest, and ultimately, apoptosis in susceptible cancer cells.[1][3][5] This signaling cascade involves the activation of Mitogen-Activated Protein Kinases (MAPKs), specifically c-Jun N-terminal kinase (JNK) and p38.[1][3]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Sensitivity | Reference |
| MDA-MB-468 | Breast Cancer | < 1 | Sensitive | [2] |
| MCF-7 | Breast Cancer | < 1 | Sensitive | [2] |
| IGROV-1 | Ovarian Cancer | 0.01 - 1 | Sensitive | [1][2] |
| SKOV-3 | Ovarian Cancer | > 10 | Resistant | [1] |
| KM12 | Colorectal Cancer | > 10 | Resistant | [2] |
| HCC2998 | Colorectal Cancer | > 10 | Resistant | [2] |
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in sensitive cancer cells.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines:
-
Sensitive: MDA-MB-468 (human breast cancer), T47D (human breast cancer), IGROV-1 (human ovarian cancer).
-
Resistant: SKOV-3 (human ovarian cancer).
-
-
Culture Medium:
-
MDA-MB-468 and T47D: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
IGROV-1 and SKOV-3: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to prepare a 10 mM stock solution.
-
Storage: Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability (MTT) Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Reagent: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and treat with this compound (e.g., 1 µM) for various time points (e.g., 1, 6, 12, 24 hours). Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.
-
Remove the treatment medium and wash the cells twice with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Apoptosis Assay (DAPI Staining)
This method is used to visualize nuclear morphology changes associated with apoptosis.
-
Reagent: 4',6-diamidino-2-phenylindole (DAPI).
-
Procedure:
-
Grow cells on glass coverslips in a 6-well plate and treat with this compound (e.g., 1 µM) for 24-48 hours.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS and stain with 1 µg/mL DAPI solution for 5 minutes in the dark.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
-
Caspase Activity Assay
This assay quantifies the activity of executioner caspases (e.g., Caspase-3/7).
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound (e.g., 1 µM) for 24-48 hours.
-
Use a commercial colorimetric or fluorometric caspase-3/7 assay kit and follow the manufacturer's instructions.
-
Briefly, lyse the cells and incubate the lysate with a caspase-3/7 substrate.
-
Measure the absorbance or fluorescence using a plate reader.
-
Express the results as fold-change in caspase activity relative to the vehicle-treated control.
-
Cell Cycle Analysis
-
Reagent: Propidium Iodide (PI).
-
Procedure:
-
Treat cells with this compound (e.g., 1 µM) for 24 hours.
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
-
Western Blot Analysis for Phosphorylated JNK and p38
-
Procedure:
-
Treat cells with 1 µM this compound for various time points (e.g., 0, 1, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-p38, total p38, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Disclaimer
This document is intended for research use only and provides generalized protocols. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Always adhere to standard laboratory safety practices when handling chemicals and cell cultures.
References
- 1. Biomarkers of sensitivity to potent and selective antitumor 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F203) in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Apoptosis After 5F-203 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5F-203, an investigational aryl hydrocarbon receptor (AhR) agonist, has demonstrated potent anti-cancer activity in various cancer cell lines, particularly breast cancer.[1][2] Its mechanism of action involves the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a primary target for many chemotherapeutic agents.[1][2] this compound-mediated apoptosis is initiated through the activation of the AhR signaling pathway, leading to increased intracellular reactive oxygen species (ROS), DNA damage, and the activation of stress-activated protein kinases such as JNK and p38.[1][3] This cascade of events culminates in the activation of caspases, the key executioners of apoptosis.[2]
These application notes provide a comprehensive guide for researchers to effectively measure apoptosis in response to this compound treatment. Detailed protocols for key assays are provided, along with data presentation guidelines and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the expected quantitative outcomes from treating sensitive cancer cell lines with this compound, based on published studies. These tables are designed for easy comparison of treatment effects.
Table 1: Dose-Dependent Cytotoxicity of this compound
| Cell Line | Treatment Duration | This compound Concentration (µM) | % Cell Viability (Relative to Control) |
| MDA-MB-468 (Breast Cancer) | 48 hours | 0.1 | ~80% |
| 1 | ~50% | ||
| 10 | ~20% | ||
| IGROV-1 (Ovarian Cancer) | 72 hours | 0.1 | ~75% |
| 1 | ~40% | ||
| 10 | ~15% | ||
| Data are representative estimates derived from graphical data in scientific literature. Actual results will vary depending on experimental conditions. |
Table 2: Time-Dependent Induction of DNA Damage by this compound
| Cell Line | This compound Concentration | Treatment Duration (hours) | % DNA in Comet Tail (Indicator of DNA Damage) |
| MDA-MB-468 (Breast Cancer) | 1 µM | 12 | Significant increase over control |
| 24 | Further significant increase | ||
| 48 | Plateau or slight decrease from 24h | ||
| Qualitative summary based on comet assay data. Quantitative values should be determined for each experiment. |
Table 3: Caspase Activation in Response to this compound Treatment
| Cell Line | This compound Concentration | Treatment Duration | Fold Increase in Caspase-3/7 Activity |
| T47D (Breast Cancer) | 1 µM | 24 hours | Significant increase |
| MDA-MB-468 (Breast Cancer) | 1 µM | 24 hours | Significant increase |
| This compound has been shown to activate caspases-3, 8, and 9 in a time-dependent manner.[2] The fold increase is relative to vehicle-treated control cells. |
Signaling Pathway
The diagram below illustrates the signaling cascade initiated by this compound, leading to apoptosis.
Experimental Protocols
The following are detailed protocols for commonly used assays to measure apoptosis. It is recommended to use at least two different methods to confirm apoptosis.[4]
Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Deionized water
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Carefully collect both adherent and floating cells. For adherent cells, detach them gently using a non-enzymatic cell dissociation solution to maintain cell membrane integrity. Centrifuge the cell suspension at 300 x g for 5 minutes.[5]
-
Washing: Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.[6]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour of staining.[8] Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and -7.
Materials:
-
Caspase-3/7 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
Microplate reader
Protocol:
-
Cell Treatment: Treat cells with this compound as described in the Annexin V protocol.
-
Cell Lysis: After treatment, harvest the cells and lyse them according to the manufacturer's protocol to release the caspases. This typically involves incubation in a supplied lysis buffer on ice.[9]
-
Assay Reaction: Add the cell lysate to a 96-well plate. Add the caspase-3/7 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) to each well.[10][11]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[10]
-
Measurement: Measure the absorbance at 405 nm for colorimetric assays or fluorescence at the appropriate excitation/emission wavelengths for fluorometric assays using a microplate reader.[10][11]
-
Data Analysis: Calculate the fold-increase in caspase activity in this compound-treated samples compared to the vehicle control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL assay kit
-
Coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Fluorescence microscope
Protocol:
-
Cell Culture: Seed cells on sterile coverslips in a multi-well plate and treat with this compound.
-
Fixation and Permeabilization: After treatment, wash the cells with PBS, then fix them with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.[12]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP), for 60 minutes at 37°C in a humidified chamber.[12]
-
Detection: If using an indirect method, incubate with a fluorescently labeled antibody that detects the incorporated nucleotides (e.g., anti-BrdU-FITC).[13]
-
Counterstaining: Stain the cell nuclei with a counterstain like DAPI or Hoechst.
-
Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Western Blotting for Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 5. The aryl hydrocarbon receptor cross-talks with multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarkers of sensitivity to potent and selective antitumor 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F203) in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiparametric Analysis of Apoptosis by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Detecting ROS Production Induced by 5F-203: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in studying the induction of Reactive Oxygen Species (ROS) by the investigational anti-cancer agent 5F-203.
Introduction to this compound and its Mechanism of Action
This compound, also known as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, is a potent and selective anti-tumor agent. It functions as an aryl hydrocarbon receptor (AhR) agonist.[1] The binding of this compound to AhR initiates a signaling cascade that results in increased intracellular ROS levels, leading to oxidative stress. This, in turn, triggers downstream pathways involving c-Jun-N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), ultimately causing DNA damage, cell cycle arrest, and apoptosis in susceptible cancer cells.[1][2] Notably, this compound selectively induces ROS production and subsequent cytotoxic effects in sensitive breast cancer cell lines, while non-malignant cells and resistant cancer cell lines are largely unaffected.[1]
Data Presentation: Quantitative Effects of this compound on ROS Production and MAPK Activation
The following tables summarize the quantitative effects of this compound on ROS production and the activation of key signaling proteins in sensitive breast cancer cell lines.
| Cell Line | Treatment | Fold Increase in ROS (vs. Control) |
| MDA-MB-468 | 1 µM this compound (6h) | ~2.5 |
| T47D | 1 µM this compound (6h) | ~2.0 |
| MCF-7 | 1 µM this compound (6h) | ~1.8 |
| Data is estimated from graphical representations in McLean et al., 2015. |
| Cell Line | Treatment | Fold Increase in p-JNK (vs. Control) | Fold Increase in p-p38 (vs. Control) |
| MDA-MB-468 | 1 µM this compound (6h) | ~2.5 | ~3.0 |
| T47D | 1 µM this compound (6h) | ~2.0 | ~2.0 |
| Data is estimated from graphical representations in McLean et al., 2015. |
Signaling Pathway and Experimental Workflow Visualizations
Experimental Protocols
Herein, we provide detailed protocols for three common methods to detect intracellular and extracellular ROS.
Protocol 1: Detection of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (H2DCF-DA)
Principle: H2DCF-DA is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be measured.
Materials:
-
H2DCF-DA (prepare a stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium without phenol (B47542) red
-
This compound
-
Control vehicle (e.g., DMSO)
-
96-well black, clear-bottom plates, or flow cytometry tubes, or glass-bottom dishes for microscopy
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in your chosen vessel and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 1 µM for 6 hours). Include a positive control (e.g., H₂O₂) if desired.
-
Staining:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add H2DCF-DA working solution (typically 5-10 µM in serum-free medium) to the cells.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Washing: Remove the H2DCF-DA solution and wash the cells twice with warm PBS.
-
Data Acquisition:
-
Microplate Reader: Add PBS or phenol red-free medium to the wells and measure fluorescence (Excitation: ~485 nm, Emission: ~535 nm).
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using the appropriate channel (e.g., FITC).
-
Fluorescence Microscopy: Add PBS or phenol red-free medium and image the cells using a suitable filter set.
-
Protocol 2: Detection of Mitochondrial Superoxide (B77818) with MitoSOX™ Red
Principle: MitoSOX™ Red is a cell-permeable cationic dye that selectively targets mitochondria. It is oxidized by superoxide to a red fluorescent product that intercalates with mitochondrial DNA.
Materials:
-
MitoSOX™ Red reagent (prepare a stock solution in DMSO)
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Cell culture medium
-
This compound
-
Control vehicle
-
Appropriate cell culture vessels
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Staining:
-
Prepare a working solution of MitoSOX™ Red (typically 2.5-5 µM) in warm HBSS.
-
Remove the treatment medium and wash the cells once with warm HBSS.
-
Add the MitoSOX™ Red working solution to the cells.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing: Remove the staining solution and wash the cells gently three times with warm HBSS.
-
Data Acquisition:
-
Fluorescence Microscopy: Image the cells immediately using a rhodamine filter set.
-
Flow Cytometry: Harvest the cells, resuspend in HBSS, and analyze using the appropriate channel (e.g., PE).
-
Protocol 3: Detection of Extracellular Hydrogen Peroxide with Amplex™ Red Assay
Principle: The Amplex™ Red reagent, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent resorufin. This assay is suitable for measuring H₂O₂ released from cells into the surrounding medium.
Materials:
-
Amplex™ Red reagent and HRP (commercially available kits are recommended)
-
Reaction buffer (e.g., Krebs-Ringer phosphate (B84403) buffer)
-
H₂O₂ standard for a standard curve
-
This compound
-
Control vehicle
-
96-well black plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.
-
Preparation of Reaction Mixture: Prepare a working solution of Amplex™ Red and HRP in reaction buffer according to the kit manufacturer's instructions.
-
Assay:
-
Carefully transfer a known volume of the cell culture supernatant from each well to a new black 96-well plate.
-
Add the Amplex™ Red/HRP working solution to each well.
-
Include a standard curve of known H₂O₂ concentrations.
-
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence using a microplate reader (Excitation: ~560 nm, Emission: ~590 nm). The concentration of H₂O₂ in the samples can be determined from the standard curve.
References
- 1. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of CYP1A1 Expression Following 5F-203 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The investigational anticancer agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F-203) has demonstrated potent and selective activity against various cancer cell lines.[1][2] Its mechanism of action is intrinsically linked to the induction of cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of xenobiotics.[3][4] this compound acts as an agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][5] Upon binding this compound, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) on the DNA.[1][5] This complex initiates the transcription of target genes, most notably CYP1A1.[1][6] The induced CYP1A1 enzyme then metabolizes this compound into reactive intermediates that can cause DNA damage, cell cycle arrest, and apoptosis in sensitive cancer cells.[1][5] Consequently, the induction of CYP1A1 serves as a critical biomarker for the cellular response to this compound.[2]
This document provides a detailed protocol for the analysis of CYP1A1 protein expression in response to this compound treatment using Western blot analysis, a fundamental technique for quantifying changes in protein levels.
Data Presentation
The following table summarizes the expected quantitative outcomes for CYP1A1 protein expression following treatment with this compound, based on published findings. This data illustrates a dose-dependent induction of CYP1A1 in sensitive cell lines.
Table 1: Relative CYP1A1 Protein Expression in Sensitive Cancer Cells (e.g., MCF-7) Treated with this compound for 24 Hours
| Treatment Group | This compound Concentration (µM) | Mean Relative CYP1A1 Expression (Fold Change vs. Vehicle Control) | Standard Deviation |
| Vehicle Control | 0 (e.g., 0.1% DMSO) | 1.00 | 0.15 |
| This compound | 0.1 | 3.5 | 0.4 |
| This compound | 1.0 | 12.8 | 1.5 |
| This compound | 10.0 | 25.2 | 2.8 |
| Positive Control | TCDD (10 nM) | 30.5 | 3.1 |
Note: Data are representative examples derived from literature and are for illustrative purposes only.[2] Expression levels should be normalized to a loading control (e.g., β-actin or GAPDH).
Experimental Protocols
This section provides a comprehensive methodology for assessing the impact of this compound on CYP1A1 expression.
1. Cell Culture and Treatment
-
Cell Lines: Use cancer cell lines known to be sensitive to this compound and express a functional AhR pathway (e.g., MCF-7 breast cancer cells).[2][5] An insensitive cell line (e.g., MDA-MB-435) can be used as a negative control.[2]
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare stock solutions of this compound in a suitable solvent such as DMSO.[3]
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1.0, 10 µM) for a predetermined time, typically 24 hours, to allow for robust protein expression.[2]
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control for CYP1A1 induction, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) at 10 nM.
-
2. Protein Extraction
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 150-200 µL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
3. Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane at 100V for 1.5-2 hours at 4°C or using a semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CYP1A1 (e.g., rabbit anti-CYP1A1, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.[7]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH).
4. Data Analysis
-
Quantify the band intensity for CYP1A1 and the loading control for each sample using densitometry software (e.g., ImageJ).
-
Normalize the CYP1A1 band intensity to the corresponding loading control band intensity.
-
Calculate the fold change in CYP1A1 expression for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: this compound induced AhR signaling pathway.
References
- 1. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytochrome P450 1A1 Regulates Breast Cancer Cell Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Human Cytochrome P4501A1 (hCYP1A1): A Plausible Target for Chemoprevention? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Note: Cell Cycle Analysis of 5F-203 Treated Cells Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction The compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F-203), also known as NSC-703786, is an investigational anticancer agent with potent cytotoxic effects in various cancer cell lines.[1] this compound functions as an aryl hydrocarbon receptor (AhR) agonist.[1][2] Upon binding to AhR, the complex translocates to the nucleus, leading to the expression of target genes such as Cytochrome P450 1A1 (CYP1A1).[2] This signaling cascade has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, cell cycle arrest, and ultimately apoptosis in sensitive cancer cells.[2][3][4] In some cancer cell lines, this compound has been observed to cause G1 cell cycle arrest.[5]
Flow cytometry is a powerful technique for analyzing the distribution of cells throughout the different phases of the cell cycle.[6][7] By staining cellular DNA with a fluorescent dye like Propidium (B1200493) Iodide (PI), which binds stoichiometrically to DNA, one can quantify the DNA content of individual cells and determine the percentage of the cell population in the G0/G1, S, and G2/M phases.[8][9] This application note provides a detailed protocol for treating cells with this compound and analyzing the subsequent effects on the cell cycle using flow cytometry.
Mechanism of Action & Signaling Pathway
This compound exerts its anticancer effects primarily through the activation of the AhR signaling pathway. This activation leads to increased intracellular ROS, which in turn triggers stress-activated protein kinase pathways (JNK and p38 MAPK) and causes DNA damage, culminating in cell cycle arrest and apoptosis.[2][10]
Caption: Figure 1. Signaling pathway of this compound leading to cell cycle arrest.
Experimental Workflow
The overall process involves culturing the cells, treating them with this compound, harvesting, fixing, and staining with Propidium Iodide before analysis on a flow cytometer.
Caption: Figure 2. Experimental workflow for cell cycle analysis.
Detailed Experimental Protocols
I. Materials and Reagents
-
Cells: Cancer cell line of interest (e.g., MCF-7, IGROV-1)
-
Compound: this compound (NSC-703786)
-
Reagents:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Dimethyl sulfoxide (B87167) (DMSO, for this compound stock solution)
-
70% Ethanol (B145695) (prepare in PBS or distilled water, store at -20°C)
-
RNase A solution (100 µg/mL in PBS, DNase-free)[11]
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[9][11]
-
-
Equipment:
-
6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
-
Flow cytometer
-
Flow cytometry tubes (5 mL)
-
Vortex mixer
-
II. Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to be in the logarithmic growth phase (typically 60-70% confluency) at the time of harvest.
-
Incubation: Allow cells to attach and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Prepare a vehicle control using the same final concentration of DMSO.
-
Treatment: Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound or the vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
III. Protocol 2: Sample Preparation and Fixation
-
Harvest Cells: After incubation, collect the culture medium (which may contain floating/apoptotic cells). Wash the adherent cells with PBS, then add Trypsin-EDTA to detach them. Combine the detached cells with the collected medium.
-
Cell Pellet: Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes to pellet the cells.[9]
-
Wash: Discard the supernatant and resuspend the cell pellet in 1-2 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol drop-wise to the tube.[9][11] This step is crucial to prevent cell clumping.
-
Incubate for Fixation: Incubate the cells on ice or at 4°C for at least 30 minutes.[9] For longer storage, cells can be kept in 70% ethanol at -20°C for several weeks.[12]
IV. Protocol 3: Propidium Iodide (PI) Staining
-
Rehydration: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g for 5 minutes) to pellet them. Discard the ethanol supernatant carefully.
-
Wash: Wash the cells twice with 2-3 mL of PBS to remove residual ethanol, centrifuging after each wash.[9]
-
RNase Treatment: Discard the supernatant and resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL).[11] Incubate at room temperature for 5-10 minutes to ensure only DNA is stained.[9][13]
-
PI Staining: Add 400 µL of PI solution (50 µg/mL) directly to the cell suspension in RNase A.[9][11] Mix gently.
-
Incubation: Incubate the tubes in the dark at room temperature for 10-15 minutes before analysis.
V. Protocol 4: Flow Cytometry Acquisition and Analysis
-
Instrument Setup: Set up the flow cytometer to measure fluorescence in the linear scale.[9] Use appropriate laser and filter settings for PI (e.g., excitation at 488 nm, emission ~617 nm).
-
Gating: Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris. Use a pulse-width vs. pulse-area plot for the PI signal to gate on single cells (singlets) and exclude doublets and aggregates.[13]
-
Data Acquisition: Run the samples at a low flow rate to ensure high-quality data.[13] Collect at least 10,000-20,000 singlet events per sample.
-
Data Analysis: Analyze the resulting data using appropriate software (e.g., FlowJo, ModFit LT). A histogram of PI fluorescence intensity (DNA content) will be generated.
-
Modeling: Apply a cell cycle model (e.g., Watson or Dean-Jett-Fox) to the histogram to deconvolute the G0/G1, S, and G2/M populations and calculate the percentage of cells in each phase.
Data Presentation
The quantitative data obtained from the cell cycle analysis should be summarized in a table to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on Cell Cycle Distribution in [Cell Line Name] Cells after 48h Treatment
| Treatment Group | Concentration (µM) | % Cells in G0/G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |
|---|---|---|---|---|
| Vehicle Control | 0 (DMSO) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| This compound | 0.1 | 65.8 ± 4.2 | 22.1 ± 3.3 | 12.1 ± 2.1 |
| This compound | 1.0 | 78.4 ± 5.5 | 12.5 ± 2.8 | 9.1 ± 1.9 |
| this compound | 10.0 | 85.1 ± 6.3 | 6.7 ± 1.9 | 8.2 ± 1.5 |
(Note: Data presented are hypothetical and for illustrative purposes only. Results will vary based on cell line, drug concentration, and incubation time.)
Conclusion
This application note provides a comprehensive methodology for assessing the effects of the AhR agonist this compound on cell cycle progression. By employing flow cytometry with propidium iodide staining, researchers can effectively quantify drug-induced cell cycle arrest. This protocol is fundamental for characterizing the antiproliferative mechanisms of this compound and similar compounds, aiding in preclinical drug development and cancer research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ucl.ac.uk [ucl.ac.uk]
Application of 5F-203 in Ovarian Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F-203) is a novel antitumor agent that has demonstrated significant activity against ovarian cancer.[1][2] Its mechanism of action is contingent on the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, positioning AhR as a potential therapeutic target in ovarian tumors.[2] This document provides detailed application notes and experimental protocols for the use of this compound in ovarian cancer research, targeting both sensitive (e.g., IGROV-1) and resistant (e.g., SKOV-3) cell lines.
Mechanism of Action
In sensitive ovarian cancer cells, this compound initiates a signaling cascade through the Aryl Hydrocarbon Receptor (AhR). Upon binding, the this compound/AhR complex translocates to the nucleus, leading to the increased expression of target genes such as Cytochrome P450 1A1 (CYP1A1).[2] This activation culminates in the generation of Reactive Oxygen Species (ROS), which in turn induces DNA damage, cell cycle arrest at the G1 phase, and ultimately, apoptosis.[1][2] The MAPK signaling pathway, involving JNK, ERK, and p38, has also been implicated in this compound-induced ROS formation and subsequent cell death.[2] Key downstream events include the phosphorylation of p53, cleavage of caspase-3 and PARP, and modulation of cell cycle regulatory proteins like p21 and cyclin D1.[1] In contrast, this compound does not induce these effects in resistant ovarian cancer cell lines.[2]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines
| Cell Line | Sensitivity to this compound | Concentration (µM) | Growth Inhibition (%) | Citation |
| IGROV-1 | Sensitive | 0.01 | 31.9 ± 12.2 | [1] |
| IGROV-1 | Sensitive | 1 | 91.9 ± 3.4 | [1] |
| SKOV-3 | Resistant | Not specified | No growth inhibition | [1] |
Signaling Pathway and Experimental Workflow Visualization
Caption: Signaling pathway of this compound in sensitive ovarian cancer cells.
Caption: General experimental workflow for evaluating this compound in ovarian cancer cells.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on the viability of ovarian cancer cell lines.
Materials:
-
Ovarian cancer cell lines (e.g., IGROV-1, SKOV-3)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control.
Apoptosis Detection (DAPI Staining)
This protocol is for the visualization of apoptotic nuclei in ovarian cancer cells treated with this compound.
Materials:
-
Ovarian cancer cells cultured on coverslips in 6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Treat cells with the desired concentration of this compound for the appropriate time (e.g., 24 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for better nuclear staining).
-
Wash the cells twice with PBS.
-
Add DAPI staining solution to each coverslip and incubate for 5 minutes in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.
DNA Damage Detection (γH2AX Foci Formation Assay)
This protocol is for the immunofluorescent detection of γH2AX foci, a marker of DNA double-strand breaks.
Materials:
-
Ovarian cancer cells cultured on coverslips
-
This compound
-
PBS
-
4% PFA
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorescently-conjugated anti-rabbit IgG
-
DAPI
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound for the desired time (e.g., 2 hours).[1]
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash twice with PBS.
-
Permeabilize with permeabilization buffer for 10 minutes.
-
Wash twice with PBS.
-
Block with blocking buffer for 1 hour.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the secondary antibody (diluted in blocking buffer) for 1 hour in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips and visualize under a fluorescence microscope. Count the number of γH2AX foci per nucleus.
Cell Cycle Analysis (Flow Cytometry)
This protocol is for analyzing the cell cycle distribution of ovarian cancer cells following this compound treatment.
Materials:
-
Ovarian cancer cells
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time (e.g., 24 hours).
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for the detection of changes in protein expression levels in response to this compound.
Materials:
-
Ovarian cancer cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AhR, anti-CYP1A1, anti-p-p53, anti-cleaved caspase-3, anti-PARP, anti-p21, anti-cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
References
Troubleshooting & Optimization
5F-203 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with 5F-203. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful preparation and use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a poorly water-soluble compound. Its solubility is highest in organic solvents like DMSO and DMF. Quantitative data from suppliers varies, which may be due to differences in compound purity, solvent grade, or experimental conditions such as temperature and sonication. A summary of reported solubility data is provided in the table below.
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. Why is this happening and how can I prevent it?
A2: This is a common phenomenon known as solvent-shifting precipitation. DMSO is a strong organic solvent that can dissolve high concentrations of hydrophobic compounds like this compound. When this concentrated DMSO stock is introduced into an aqueous environment (like PBS or cell culture media), the overall polarity of the solvent system increases dramatically. This change causes the poorly aqueous-soluble this compound to crash out of the solution. To prevent this, it is crucial to ensure a gradual and well-mixed dilution, and to keep the final concentration of DMSO in your working solution as low as possible (typically ≤ 0.1%).
Q3: Can I heat or sonicate my this compound solution to improve solubility?
A3: Yes, gentle warming and sonication are often effective methods for dissolving this compound. One supplier notes that sonication is necessary to achieve a high concentration in DMSO.[1] It is recommended to use a water bath sonicator to avoid localized overheating. Gentle warming to 37°C can also aid dissolution. However, the thermal stability of this compound should be considered, and prolonged exposure to high temperatures should be avoided to prevent degradation.
Q4: What is the recommended method for storing this compound stock solutions?
A4: Stock solutions of this compound in a suitable organic solvent like DMSO should be stored at -20°C or -80°C.[1] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture into the DMSO stock.
Q5: How does the purity of DMSO affect the solubility of this compound?
A5: The purity and water content of DMSO can significantly impact the solubility of this compound. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water in the DMSO will decrease its ability to dissolve hydrophobic compounds. For best results, use anhydrous, high-purity DMSO from a freshly opened bottle.[1]
Data Presentation: Solubility of this compound
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO | ~30 mg/mL to 100 mg/mL | ~116 mM to 387 mM | Sonication may be required to reach higher concentrations.[1] Hygroscopic DMSO can reduce solubility.[1] |
| DMF | ~30 mg/mL | ~116 mM | |
| Ethanol (B145695) | ~2 mg/mL | ~7.7 mM | |
| Aqueous Buffers (e.g., PBS) | Very low | Not specified | Expected to be poorly soluble. |
Molecular Weight of this compound: 258.3 g/mol
Troubleshooting Guides
Issue 1: Precipitate forms upon dilution of DMSO stock in aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Solvent-Shifting | 1. Reduce Final Concentration: Attempt the experiment with a lower final concentration of this compound. 2. Optimize Dilution Technique: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid dispersion. Never add the aqueous buffer to the DMSO stock. 3. Intermediate Dilution: Prepare an intermediate dilution of the this compound stock in a co-solvent like ethanol before the final dilution in the aqueous medium. |
| High Final DMSO Concentration | Ensure the final concentration of DMSO in your working solution does not exceed a level tolerated by your experimental system (typically ≤ 0.1%). |
| Temperature Effects | Pre-warm the aqueous buffer to 37°C before adding the this compound stock solution. Maintain this temperature during the initial dilution if the experimental protocol allows. |
| Use of Surfactants | For in vitro assays, consider adding a low concentration of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%), to the aqueous buffer to help maintain solubility. |
Issue 2: Inconsistent or lower-than-expected activity in biological assays.
| Possible Cause | Troubleshooting Steps |
| Incomplete Dissolution of Stock | 1. Visual Inspection: Before use, carefully inspect the stock solution for any undissolved particulate matter. 2. Re-dissolve: If particulates are present, try gentle warming (37°C) and/or sonication to fully dissolve the compound. 3. Centrifugation: Before taking an aliquot, centrifuge the stock vial at high speed to pellet any undissolved material and pipette the supernatant carefully. |
| Precipitation in Assay Medium | 1. Microscopic Examination: After adding this compound to your cell culture wells, inspect them under a microscope for any signs of crystalline precipitate. 2. Solubility Test: Perform a preliminary test by preparing your final working concentration of this compound in the assay medium and incubating it under the same conditions as your experiment. Check for precipitation over time. |
| Compound Degradation | 1. Proper Storage: Ensure stock solutions are stored at -20°C or -80°C in tightly sealed vials to prevent degradation and moisture absorption.[1] 2. Fresh Preparations: Prepare fresh dilutions from the stock solution for each experiment. Do not store working solutions in aqueous buffers for extended periods. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
-
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene (B1209903) tube
-
Vortex mixer
-
Water bath sonicator
-
-
Procedure:
-
Weigh the desired amount of this compound powder and place it into the sterile vial.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mg/mL or 30 mg/mL).
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 2-3 minutes.
-
If the solid is not fully dissolved, place the vial in a water bath sonicator and sonicate in short bursts of 5-10 minutes. Check for dissolution between bursts.
-
Gentle warming in a 37°C water bath can be used in conjunction with vortexing and sonication.
-
Once fully dissolved, the solution should be clear with no visible particulates.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Preparation of an In Vivo Formulation
For in vivo studies, a co-solvent system is often necessary to maintain the solubility of hydrophobic compounds upon administration. The following is a suggested formulation based on common practices for poorly soluble compounds.
-
Materials:
-
Concentrated this compound stock solution in DMSO (e.g., 100 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure (example for a 1 mL final volume):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
The final formulation should be a clear solution. Prepare this formulation fresh before each use.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
Technical Support Center: Improving the In Vivo Stability of 5F-203
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of the investigational anticancer agent 5F-203. The information is tailored for professionals engaged in preclinical research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its in vivo stability?
A1: this compound, or 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, is a potent and selective antitumor agent. Its mechanism of action is intrinsically linked to its metabolism. This compound is a ligand for the aryl hydrocarbon receptor (AhR).[1][2][3] Upon binding to AhR in sensitive cancer cells, it is translocated to the nucleus, leading to the induction of cytochrome P450 enzymes, particularly CYP1A1.[1][4][5][6] CYP1A1 then metabolizes this compound into reactive electrophilic species.[4] These reactive metabolites can form DNA adducts, leading to single-strand breaks, DNA-protein cross-links, and ultimately, cell death in cancer cells.[6] This reliance on metabolic activation for its therapeutic effect can also be a liability for its in vivo stability, as rapid metabolism can lead to poor pharmacokinetic profiles and potential off-target toxicities.
Q2: My in vivo experiments with this compound are showing high variability and lower-than-expected efficacy. Could this be a stability issue?
A2: Yes, high variability and reduced efficacy in vivo are common indicators of poor drug stability. Several factors related to the metabolism of this compound could be contributing to these issues:
-
Rapid Metabolism: The same CYP1A1-mediated metabolism that activates this compound in tumor cells can also lead to its rapid clearance from systemic circulation, reducing the amount of drug that reaches the tumor.
-
First-Pass Metabolism: If administered orally, this compound could be subject to extensive first-pass metabolism in the liver, where CYP1A1 is also expressed, further limiting its bioavailability.
-
Poor Solubility: Benzothiazole (B30560) derivatives can have low aqueous solubility, which can lead to poor absorption and formulation challenges, contributing to inconsistent results.
Q3: What are the potential metabolic "soft spots" on the this compound molecule?
A3: While specific metabolic profiling data for this compound is not extensively published, based on its structure and the known metabolism of similar compounds, potential metabolic liabilities include:
-
Oxidation of the Aminophenyl Ring: The electron-rich aminophenyl ring is a likely site for CYP450-mediated oxidation.
-
N-dealkylation or Acetylation: The primary amine group could be subject to N-dealkylation or acetylation.
-
Hydroxylation of the Benzothiazole Ring: The benzothiazole ring system itself can be a target for hydroxylation.
Identifying the primary sites of metabolism through in vitro metabolite identification studies is a crucial step in designing strategies to improve stability.
Troubleshooting Guide
This guide provides strategies to diagnose and address in vivo stability issues with this compound.
Problem 1: Rapid Clearance and Short Half-Life
Troubleshooting Steps:
-
Assess In Vitro Metabolic Stability:
-
Microsomal Stability Assay: Determine the intrinsic clearance of this compound in liver microsomes from relevant species (e.g., mouse, rat, human). This will provide an initial indication of its susceptibility to Phase I metabolism.
-
Hepatocyte Stability Assay: Use primary hepatocytes to assess both Phase I and Phase II metabolism.
-
-
Structural Modification to Block Metabolism:
-
Introduce Electron-Withdrawing Groups: Adding electron-withdrawing groups to the aromatic rings can reduce their susceptibility to oxidative metabolism.
-
Steric Hindrance: Introducing bulky groups near the metabolic soft spots can sterically hinder enzyme access.
-
Bioisosteric Replacement: Replace metabolically labile groups with more stable bioisosteres. For example, replacing a labile ester with a more stable amide.
-
Deuteration: Replacing hydrogen atoms at metabolically active sites with deuterium (B1214612) can slow down CYP450-mediated metabolism due to the kinetic isotope effect.
-
Problem 2: Poor Bioavailability
Troubleshooting Steps:
-
Improve Solubility and Dissolution Rate:
-
Formulation Strategies: Explore different formulation approaches to enhance the solubility of this compound. This can include using co-solvents, surfactants, or complexing agents like cyclodextrins.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the compound, leading to a faster dissolution rate.
-
-
Prodrug Approach:
-
A prodrug of this compound, Phortress (B1677703) (a lysylamide derivative), was developed to improve water solubility for parenteral administration and successfully entered Phase I clinical trials.[4][6] This demonstrates the feasibility of a prodrug strategy to overcome delivery challenges. The prodrug is designed to be converted to the active this compound in vivo.
-
Data on this compound and its Prodrug Phortress
| Compound | Description | Indication | Key Findings |
| This compound | 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | Anticancer agent | Potent and selective activity in sensitive cancer cell lines.[5] Activated by CYP1A1.[4] |
| Phortress | Lysylamide prodrug of this compound | Anticancer agent | Improved water solubility for intravenous administration.[4] Underwent preclinical toxicokinetic evaluation.[7] |
Experimental Protocols
Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of this compound in liver microsomes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (from the species of interest, e.g., human, mouse)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Ice-cold acetonitrile (B52724) or methanol (B129727) (for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding this compound to a final concentration of, for example, 1 µM.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to wells containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound at each time point.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint).
Plasma Stability Assay
Objective: To assess the stability of this compound in plasma.
Materials:
-
This compound stock solution
-
Plasma (from the species of interest)
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile or methanol with internal standard
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Pre-warm the plasma to 37°C.
-
Add this compound to the plasma to a final concentration of, for example, 1 µM.
-
At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots and quench the reaction with ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point compared to the 0-minute sample.
Visualizations
Caption: Mechanism of this compound activation via the AhR signaling pathway.
Caption: A logical workflow for troubleshooting poor in vivo stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Application of in vivo and in vitro pharmacokinetics for physiologically relevant drug exposure in a human tumor clonogenic cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The development of the antitumour benzothiazole prodrug, Phortress, as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-tumor drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole induces single-strand breaks and DNA-protein cross-links in sensitive MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical toxicokinetic evaluation of phortress [2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole lysylamide dihydrochloride] in two rodent species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 5F-203 in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to the novel anti-cancer compound 5F-203. Our goal is to equip you with the necessary information to understand, investigate, and potentially overcome resistance in your cancer cell models.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to this compound, is now showing increased resistance. What are the potential underlying mechanisms?
Several mechanisms can contribute to acquired resistance to this compound. These can be broadly categorized as:
-
Target-related alterations: Mutations or altered expression of the direct molecular target of this compound can prevent effective drug binding.
-
Drug efflux and metabolism: Increased expression of drug efflux pumps (e.g., ABC transporters) can actively remove this compound from the cell, while altered metabolic pathways might lead to its inactivation.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effects of this compound, promoting survival and proliferation.
-
Alterations in apoptosis regulation: Changes in the expression of pro- and anti-apoptotic proteins can make cells more resistant to drug-induced cell death.
-
Epigenetic modifications: Alterations in DNA methylation or histone modification can lead to changes in gene expression that promote a resistant phenotype.
Q2: How can I confirm that my cell line has developed resistance to this compound?
To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.
Q3: What are the initial steps to investigate the mechanism of resistance in my this compound-resistant cell line?
A multi-pronged approach is recommended:
-
Genomic and Transcriptomic Analysis: Perform whole-exome sequencing or RNA sequencing to identify mutations, amplifications, or changes in gene expression, particularly in genes related to the target of this compound, drug transporters, and key signaling pathways.
-
Proteomic Analysis: Use techniques like mass spectrometry to compare the protein expression profiles of sensitive and resistant cells to identify upregulated or downregulated proteins that could contribute to resistance.
-
Functional Assays: Investigate specific cellular processes. For example, use a rhodamine 123 efflux assay to check for increased activity of ABC transporters.
Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50 values for this compound across experiments. | Inconsistent cell seeding density. Variation in drug concentration due to improper serial dilutions. Contamination of cell cultures (e.g., mycoplasma). | Ensure consistent cell numbers are seeded for each experiment. Prepare fresh drug dilutions for each experiment and verify concentrations. Regularly test cell lines for mycoplasma contamination. |
| Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining). | Suboptimal antibody/reagent concentration. Incorrect gating during flow cytometry analysis. Cells harvested at a time point that is too early or too late. | Titrate antibodies and reagents to determine the optimal concentration for your cell line. Use appropriate controls (unstained, single-stained) to set up compensation and gates correctly. Perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment. |
| Failure to detect changes in the expression of the target protein after this compound treatment. | Ineffective antibody for Western blotting. Insufficient drug concentration or treatment time. The mechanism of action of this compound may not involve altering the expression level of its target. | Validate your primary antibody using positive and negative controls. Perform a dose-response and time-course experiment to determine the optimal conditions for observing a change. Consider that this compound may inhibit the function of its target without affecting its expression level. |
Key Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathway Proteins
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizing Cellular Mechanisms and Workflows
Caption: Mechanisms of this compound action and cellular resistance.
Caption: A logical workflow for investigating this compound resistance.
Technical Support Center: Off-Target Effects of 5F-203 in Non-Cancerous Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target effects of 5F-203 in non-cancerous cells. All information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound in non-cancerous cells?
A1: Preclinical studies have demonstrated that this compound exhibits a favorable selectivity profile, with minimal cytotoxic effects on non-cancerous cells compared to sensitive cancer cell lines. Specifically, in the non-tumorigenic breast epithelial cell line MCF-10A, this compound does not induce oxidative DNA damage or an increase in reactive oxygen species (ROS), which are key mechanisms of its anti-cancer activity.[1] While one study utilized the human lung fibroblast cell line MRC-5, specific cytotoxicity data (e.g., IC50 values) were not reported.
Q2: How does the mechanism of action of this compound differ between cancerous and non-cancerous cells?
A2: The anti-cancer effect of this compound is primarily mediated through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway in sensitive cancer cells.[2][3] This activation leads to the downstream production of reactive oxygen species (ROS), DNA damage, and ultimately apoptosis.[1] In contrast, this same cascade of events is not observed in the non-cancerous breast epithelial cell line MCF-10A, suggesting a differential response to this compound based on the cellular context (malignant vs. non-malignant).[1] The precise molecular determinants of this differential sensitivity are an area of ongoing research.
Q3: Are there any known off-target kinase activities of this compound?
A3: Currently, there is no publicly available information from comprehensive kinome profiling studies specifically for this compound. Therefore, its broader off-target kinase activity remains to be fully elucidated. Standard laboratory practice for novel compounds involves screening against a panel of kinases to identify potential off-target interactions that could lead to unforeseen biological effects.
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity in Non-Cancerous Control Cells
Possible Cause 1: Cell Line Integrity and Health
-
Recommendation: Ensure the non-cancerous cell line used as a control is healthy, within a low passage number, and free from contamination. Genetic drift in cell lines over time can alter their response to compounds.
Possible Cause 2: Experimental Conditions
-
Recommendation: Verify the final concentration of the vehicle (e.g., DMSO) used to dissolve this compound. High concentrations of some solvents can be toxic to cells. Run a vehicle-only control to assess solvent toxicity.
Possible Cause 3: Off-Target Effects in Specific Cell Types
-
Recommendation: While MCF-10A cells have shown resistance to this compound-induced toxicity, other non-cancerous cell types may have different sensitivities. If using a different non-cancerous cell line, it is crucial to establish a baseline dose-response curve.
Problem 2: Difficulty Reproducing the Lack of DNA Damage in Non-Cancerous Cells
Possible Cause 1: Assay Sensitivity and Calibration
-
Recommendation: Ensure the Comet assay is properly calibrated and that positive controls (e.g., hydrogen peroxide) are included to confirm the assay is working correctly. The level of DNA damage induced by the positive control should be within the expected range for the cell type being used.
Possible Cause 2: Inappropriate this compound Concentration
-
Recommendation: Use a concentration of this compound that has been shown to be effective in sensitive cancer cell lines but non-toxic to non-cancerous cells (e.g., in the low micromolar range). Very high concentrations may induce non-specific toxicity.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data (e.g., IC50 values) for the off-target effects of this compound across a broad range of non-cancerous cell lines. The primary evidence for its selectivity comes from qualitative and semi-quantitative assessments in the MCF-10A cell line.
| Cell Line | Cell Type | Assay | Endpoint | Result |
| MCF-10A | Non-tumorigenic breast epithelial | Alamar Blue | Cell Viability | No significant inhibition of growth observed.[3] |
| MCF-10A | Comet Assay | Oxidative DNA Damage | No increase in oxidative DNA damage.[1] | |
| MCF-10A | Flow Cytometry (DCF-DA) | ROS Formation | No increase in ROS formation.[1] |
Experimental Protocols
Alamar Blue Cell Viability Assay (General Protocol)
This protocol provides a general framework for assessing cell viability. Specific parameters such as cell seeding density and incubation times should be optimized for each cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 72 hours).
-
Alamar Blue Addition: Add Alamar Blue reagent to each well, typically at 10% of the culture volume.
-
Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Alkaline Comet Assay for DNA Damage (General Protocol)
This protocol outlines the basic steps for the alkaline Comet assay to detect DNA strand breaks.
-
Cell Preparation: Harvest and resuspend cells in ice-cold PBS.
-
Agarose (B213101) Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated slide. Allow to solidify on ice.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using appropriate software to measure parameters such as tail length and tail moment.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Differential signaling of this compound in cancer vs. non-cancerous cells.
Caption: Experimental workflow for the Alamar Blue cell viability assay.
Caption: Experimental workflow for the alkaline Comet assay.
References
- 1. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomarkers of sensitivity to potent and selective antitumor 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F203) in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 5F-203 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5F-203. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation that may lead to inconsistent results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the cytotoxic effects of this compound across different breast cancer cell lines. Why is this happening?
A1: The primary reason for inconsistent results with this compound is the dependency of its antitumor activity on a functional Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][2] Cell lines with a proficient AhR pathway are sensitive to this compound, while those with a deficient pathway are resistant.[1][2] For instance, MCF-7 wild-type cells are sensitive to this compound, whereas AhR-deficient AHR100 variant MCF-7 cells are not.[1][2] Similarly, in ovarian cancer cell lines, IGROV-1 is sensitive while SKOV-3 is resistant.[3]
Q2: What is the underlying mechanism that accounts for the differential sensitivity to this compound?
A2: this compound acts as an AhR agonist.[4] In sensitive cells, this compound binds to the AhR, leading to its translocation into the nucleus.[4] This complex then activates the transcription of target genes, notably Cytochrome P450 1A1 (CYP1A1).[4][5] The induction of CYP1A1 is a critical step that leads to the generation of reactive oxygen species (ROS), which in turn triggers downstream events such as DNA damage, cell cycle arrest, and ultimately, apoptosis.[4][6][7] In resistant cells with a deficient AhR pathway, this cascade of events is not initiated.[1][2]
Q3: My experimental results show a diminished effect of this compound over time or with repeated treatments. What could be the cause?
A3: While the provided search results do not explicitly mention receptor desensitization for this compound, this phenomenon is common with receptor agonists. If you are observing a reduced response, consider the possibility of AhR desensitization or downregulation upon prolonged or repeated exposure to this compound. It is also crucial to ensure the stability and proper storage of your this compound compound, as degradation could lead to reduced efficacy. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
Q4: How can I confirm that the observed effects in my experiments are indeed mediated by the AhR pathway?
A4: To verify the involvement of the AhR pathway, you can use pharmacological inhibitors. Pre-treatment of your sensitive cells with an AhR antagonist, such as α-naphthoflavone or CH223191, should attenuate the effects of this compound, including ROS production and apoptosis.[4][6] Additionally, using antioxidants like N-acetyl-l-cysteine can counteract the downstream effects of ROS, further confirming the mechanism.[6][7]
Troubleshooting Guides
Issue: Inconsistent Cytotoxicity Results in Alamar Blue Assays
If you are experiencing variable results with your Alamar Blue cytotoxicity assays when using this compound, consult the following guide.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Line AhR Status | Verify the AhR functionality of your cell lines. You can do this by treating the cells with a known AhR agonist and measuring the induction of CYP1A1 expression via qPCR or a luciferase reporter assay.[1][2] | Sensitive cell lines will show a significant induction of CYP1A1, while resistant lines will not. |
| Compound Degradation | Ensure proper storage of this compound as per the manufacturer's recommendations (-80°C for long-term, -20°C for short-term).[5] Prepare fresh dilutions for each experiment. | Consistent compound potency will lead to more reproducible results. |
| Inconsistent Seeding Density | Optimize and standardize the cell seeding density for your 96-well plates. Ensure even cell distribution across all wells. | Uniform cell growth will reduce variability in the baseline fluorescence of the Alamar Blue assay. |
| Variable Incubation Times | Strictly adhere to the planned incubation times for both the this compound treatment and the Alamar Blue dye. The recommended incubation with this compound is typically 72 hours.[4] | Consistent timing will ensure that the measured metabolic activity accurately reflects the cytotoxic effect at a specific time point. |
Issue: Difficulty in Detecting this compound-Induced Apoptosis
If you are struggling to consistently observe apoptosis following this compound treatment, refer to the troubleshooting steps below.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Time Point | Perform a time-course experiment to identify the optimal time point for detecting apoptosis. Apoptosis is a downstream event that follows AhR activation, ROS production, and DNA damage.[3][4] | This will reveal the window in which the apoptotic markers are most prominent. |
| Insensitive Detection Method | Use multiple methods to detect apoptosis, such as observing apoptotic body formation via microscopy, performing a TUNEL assay for DNA fragmentation, or measuring caspase-3 activity.[4] | Corroborating results from different assays will provide a more robust conclusion. |
| AhR Pathway Not Activated | Confirm AhR pathway activation by measuring CYP1A1 induction. If the pathway is not activated, apoptosis will not occur.[1][3] | Positive CYP1A1 induction will confirm that the initial step in the signaling cascade is occurring. |
| Use of Resistant Cell Line | Ensure you are using a cell line known to be sensitive to this compound (e.g., MCF-7, IGROV-1).[1][3] | Switching to a sensitive cell line should result in observable apoptosis. |
Experimental Protocols
Alamar Blue Cytotoxicity Assay
This protocol is adapted from methodologies described for assessing this compound-mediated cytotoxicity.[4]
-
Cell Seeding: Plate cells in a 96-well plate at their predetermined optimal density in a total volume of 200 µL per well.
-
Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Treatment: Treat the cells with varying concentrations of this compound (typically in a 0.1% DMSO vehicle) for 72 hours. Include a vehicle-only control.
-
Dye Addition: Following treatment, replace the medium with fresh medium containing 10% Alamar Blue dye.
-
Final Incubation: Incubate the plates for an additional 4-5 hours.
-
Measurement: Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.
Visualizations
Signaling Pathway of this compound in Sensitive Cancer Cells
Caption: Signaling cascade of this compound in sensitive cancer cells.
Troubleshooting Workflow for Inconsistent this compound Results
Caption: A logical workflow for troubleshooting inconsistent this compound experimental outcomes.
References
- 1. DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomarkers of sensitivity to potent and selective antitumor 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F203) in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5F-203 In Vivo Dosage Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of 5F-203 and its prodrug, Phortress (B1677703), for in vivo studies. The information is based on preclinical data and focuses on safety, efficacy, and biomarker analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its in vivo formulation, Phortress?
A1: this compound (NSC-703786) is a potent and selective anti-cancer agent belonging to the fluorinated 2-(4-amino-3-methylphenyl)benzothiazole class.[1][2] For in vivo applications, its water-soluble lysylamide prodrug, Phortress (NSC 710305), was developed for parenteral administration.[2] Phortress is converted to the active compound this compound within the body.
Q2: What is the primary mechanism of action for this compound?
A2: this compound is an Aryl Hydrocarbon Receptor (AhR) agonist.[2] Upon binding AhR, the complex translocates to the nucleus and induces the expression of cytochrome P450 1A1 (CYP1A1).[1][2] CYP1A1 metabolizes this compound into a reactive electrophilic species that forms DNA adducts, leading to DNA damage, cell cycle arrest, and apoptosis in sensitive cancer cells.[2][3] This mechanism is selective for tumors that can express and induce CYP1A1.[1]
Q3: What is the Maximum Tolerated Dose (MTD) of Phortress in mice?
A3: Preclinical toxicology studies in rodents identified mice as the more sensitive species and established a Maximum Tolerated Dose (MTD) of 10 mg/kg for Phortress when administered intravenously.[4] Doses of 20 mg/kg were associated with signs of organ toxicity, including histopathological disturbances in the liver.[4]
Q4: How can I confirm that this compound is active in my tumor model?
A4: The key biomarker for this compound activity is the induction of its activating enzyme, CYP1A1. You can measure CYP1A1 mRNA or protein expression in tumor tissue from treated animals compared to vehicle controls.[1][4] All xenograft models that responded to Phortress showed clear induction of CYP1A1 expression.[1]
Q5: My in vivo study shows a lack of efficacy. What are the potential reasons?
A5: Lack of efficacy could be due to several factors:
-
Resistance: The tumor model may be resistant. This can be due to an inability to induce CYP1A1 expression or aberrant AhR signaling.[1]
-
Drug Formulation/Administration: Issues with the solubility or stability of the formulation can lead to poor bioavailability. Ensure proper vehicle and handling procedures are used.
-
Dosage: The dose may be too low to achieve a therapeutic concentration in the tumor tissue. A dose-escalation study up to the MTD may be necessary.
-
Tumor Burden: Treatment may be more effective on smaller, less established tumors.
Q6: I'm observing toxicity in my animal models (e.g., weight loss). What should I do?
A6: If you observe toxicity:
-
Reduce the Dose: Lower the administered dose to a level below the established 10 mg/kg MTD.[4]
-
Monitor Organ Function: Key organs for potential toxicity are the liver and lungs.[4] Consider collecting blood for serum chemistry analysis (e.g., alkaline phosphatase) and tissues for histopathological examination at the end of the study.[4]
-
Check Formulation: Ensure the vehicle itself is not causing toxicity. Run a vehicle-only control group.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| No Tumor Growth Inhibition | Tumor model is resistant (low/no CYP1A1 induction). | 1. Confirm CYP1A1 induction via qPCR or Western blot on tumor lysates. 2. If no induction is observed, the model is likely unsuitable for this compound. 3. Consider screening other tumor models known to be sensitive (e.g., specific breast or ovarian cancer lines).[1] |
| Sub-optimal dosage or schedule. | 1. Perform a dose-response study, escalating from a lower dose up to the MTD of 10 mg/kg. 2. Evaluate different administration schedules (e.g., more frequent dosing at a lower concentration). | |
| High Variability in Animal Response | Inconsistent drug administration (e.g., IV or IP injection). | 1. Ensure all technical staff are thoroughly trained in the administration technique. 2. Verify the stability and homogeneity of the dosing solution. |
| Heterogeneity of the tumor xenografts. | 1. Ensure tumors are of a consistent size at the start of treatment. 2. Increase the number of animals per group to improve statistical power. | |
| Signs of Toxicity (Weight Loss >15%, Lethargy) | Dose exceeds the MTD. | 1. Immediately cease dosing in the affected cohort. 2. Reduce the dose for subsequent experiments. The established MTD is 10 mg/kg in mice.[4] 3. Monitor animals closely and provide supportive care as per institutional guidelines. |
| Vehicle-related toxicity. | 1. Run a control group treated with the vehicle alone to assess its tolerability. 2. Consider alternative, well-tolerated vehicles if necessary. | |
| Difficulty Dissolving Phortress for Dosing | Phortress is a dihydrochloride (B599025) salt prodrug designed for improved water solubility. | 1. Consult the supplier's datasheet for recommended solvents. 2. Sterile saline or PBS should be appropriate for IV or IP administration. 3. Use gentle warming and vortexing to aid dissolution. Prepare fresh on the day of dosing. |
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical in vivo studies of Phortress.
Table 1: In Vivo Dosing Regimens for Phortress in Mice
| Parameter | Toxicokinetic Study | Efficacy / Mechanistic Study |
| Compound | Phortress | Phortress |
| Species | Mouse | Mouse (xenograft-bearing) |
| Dose | 10 mg/kg (MTD), 20 mg/kg | 20 mg/kg |
| Route of Administration | Intravenous (IV) | Intraperitoneal (IP) |
| Dosing Schedule | On Day 1 and Day 8 | Single dose (24-hour endpoint) |
| Reference | [4] | [3] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) and Pharmacodynamic Study
This protocol is based on the preclinical toxicokinetic evaluation of Phortress.[4]
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., BALB/c or similar strain).
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: Phortress (10 mg/kg).
-
Group 3: Phortress (20 mg/kg).
-
-
Formulation Preparation:
-
On the day of dosing, dissolve Phortress powder in a sterile, injectable vehicle (e.g., 0.9% saline) to the desired final concentration.
-
Ensure complete dissolution. The final volume for injection should be calculated based on animal weight (e.g., 10 mL/kg).
-
-
Administration:
-
Administer the prepared solution via intravenous (tail vein) injection on Day 1 and Day 8.
-
-
Monitoring:
-
Record animal body weight daily.
-
Perform daily clinical observations for any signs of toxicity (e.g., changes in posture, activity, fur).
-
At the study endpoint (e.g., Day 11 or Day 36), collect blood via cardiac puncture for serum chemistry analysis (especially liver enzymes like alkaline phosphatase).
-
Harvest organs (liver, lungs, kidneys) and weigh them. Fix a portion in 10% neutral buffered formalin for histopathology and snap-freeze the remainder for biomarker analysis.
-
-
Biomarker Analysis:
-
Use snap-frozen liver and lung tissue to prepare lysates for Western blotting to detect CYP1A1 protein induction.
-
Alternatively, extract RNA for qPCR analysis of Cyp1a1 gene expression.
-
Protocol 2: Efficacy Study in Xenograft Models
This protocol is adapted from studies evaluating Phortress efficacy in tumor-bearing mice.[1][3]
-
Animal Model: Use immunodeficient mice (e.g., nude mice) bearing established subcutaneous tumors from a sensitive human cancer cell line (e.g., MCF-7 breast cancer). Tumors should reach a palpable size (e.g., 100-150 mm³) before treatment begins.
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: Phortress (e.g., 10 mg/kg).
-
-
Formulation Preparation: As described in Protocol 1.
-
Administration:
-
Administer the prepared solution via intraperitoneal (IP) or intravenous (IV) injection.
-
Choose a dosing schedule (e.g., twice weekly) for a specified duration (e.g., 3-4 weeks).
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume [Volume = (Length x Width²)/2].
-
Record animal body weights at the same time as tumor measurements.
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size limit.
-
At the endpoint, harvest tumors. Fix a portion for immunohistochemistry (IHC) and snap-freeze the remainder for biomarker analysis (CYP1A1 induction).
-
Visualizations
This compound Mechanism of Action
Caption: Signaling pathway of this compound leading to cancer cell apoptosis.
General In Vivo Efficacy Study Workflow
Caption: Workflow for a typical preclinical xenograft efficacy study.
References
- 1. The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development of the antitumour benzothiazole prodrug, Phortress, as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical toxicokinetic evaluation of phortress [2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole lysylamide dihydrochloride] in two rodent species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5F-203 Stability and Degradation in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 5F-203. The following frequently asked questions (FAQs) and troubleshooting guides address common issues related to the stability and degradation of this compound in in-vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as NSC-703786) is a cytotoxic molecule investigated for its antitumor properties.[1][2] Its primary mechanism involves acting as an aryl hydrocarbon receptor (AhR) agonist.[1][2][3] This activation leads to the expression of cytochrome P450 enzymes like CYP1A1, the generation of reactive oxygen species (ROS), and subsequent DNA damage and cell cycle arrest in sensitive cancer cell lines.[1][2][3][4][5]
Q2: Is there specific data on the degradation of this compound in cell culture media?
A2: Currently, there is a lack of specific studies detailing the degradation kinetics and stability of this compound in commonly used cell culture media such as DMEM or RPMI-1640. However, based on the behavior of other synthetic cannabinoids and small molecules in vitro, several factors can influence its stability.
Q3: What are the likely factors that could cause this compound to degrade in my cell culture experiments?
A3: Several factors inherent to the cell culture environment can potentially lead to the degradation of this compound:
-
Metabolic Degradation: If your cell line expresses metabolic enzymes such as cytochrome P450s (e.g., CYP3A4, CYP3A5, CYP2E1), these can metabolize this compound, leading to its depletion from the media.[6][7] Common metabolic reactions for synthetic cannabinoids include hydroxylation, hydrolysis, and defluorination.[7][8]
-
Chemical Instability: The chemical structure of this compound may be susceptible to degradation under certain conditions. General factors affecting cannabinoid stability include exposure to light, heat, oxidation, and variations in pH.[9]
-
Media Components: Components within the cell culture media, such as serum proteins, could potentially bind to this compound, affecting its availability and stability.[10] The overall redox environment of the media can also contribute to degradation.[10]
Q4: What are the potential consequences of this compound degradation in my experiments?
A4: Degradation of this compound can lead to several issues that may impact the validity and reproducibility of your experimental results:
-
Reduced Potency: A decrease in the concentration of the active compound will lead to an underestimation of its biological effects.
-
Inconsistent Results: Variable degradation rates between experiments can be a major source of poor reproducibility.
-
Formation of Active Metabolites: Degradation products or metabolites may have their own biological activity, which could confound the interpretation of your results.
Q5: How should I prepare and store this compound stock solutions to ensure stability?
A5: To maintain the integrity of your this compound stock solution, it is recommended to:
-
Dissolve this compound in a suitable solvent like DMSO.
-
Store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Protect the stock solution from light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker-than-expected results in cell-based assays. | Degradation of this compound in the cell culture media during the experiment. | Empirically determine the stability of this compound under your specific experimental conditions (see Experimental Protocol below). Consider reducing the incubation time or replenishing the media with fresh compound during long-term experiments.[10] |
| High variability between replicate experiments. | Inconsistent handling and storage of this compound stock solutions. | Strictly adhere to recommended storage conditions. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Different batches of media or serum affecting stability. | Use a consistent, well-defined media formulation for all related experiments. | |
| Unexpected cellular phenotypes observed. | Formation of active metabolites or degradation products. | Characterize potential metabolites using analytical techniques such as LC-MS to identify and assess their activity. |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media
This protocol provides a general method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes or well plates
Procedure:
-
Prepare this compound Solution: Prepare a solution of this compound in the cell culture medium at the final concentration used in your experiments.
-
Time Points: Aliquot the solution into separate sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Incubation: Place the samples in a 37°C incubator with 5% CO₂. The T=0 sample should be processed immediately without incubation.
-
Sample Collection: At each designated time point, remove a sample from the incubator.
-
Sample Processing:
-
Stop any potential enzymatic degradation by adding a cold organic solvent (e.g., acetonitrile) and vortexing.
-
Centrifuge the samples to pellet any precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Inject the processed samples onto the HPLC system.
-
Monitor the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound versus time to visualize the degradation kinetics.
-
Calculate the half-life (t₁/₂) of this compound in the medium.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: this compound mechanism of action.
Caption: Troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarkers of sensitivity to potent and selective antitumor 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F203) in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro characterization of the metabolic pathways of four new synthetic cannabinoids [flore.unifi.it]
- 7. Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broughton-group.com [broughton-group.com]
- 10. benchchem.com [benchchem.com]
minimizing 5F-203 cytotoxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with the investigational anticancer agent 5F-203. The focus is on understanding and minimizing its cytotoxic effects in normal cells while maximizing its therapeutic potential against cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an aryl hydrocarbon receptor (AhR) agonist. Its mechanism involves binding to the AhR in the cytoplasm, which then leads to the translocation of the this compound-AhR complex into the nucleus. In the nucleus, this complex binds to xenobiotic response elements (XREs) on the DNA, promoting the transcription of target genes, most notably Cytochrome P450 1A1 (CYP1A1). The induction of CYP1A1 leads to the metabolic activation of this compound, which in turn generates reactive oxygen species (ROS). This increase in intracellular ROS causes oxidative stress, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death) in sensitive cancer cells.
Q2: How selective is this compound for cancer cells over normal cells?
A2: this compound has demonstrated a degree of selectivity for cancer cells. For instance, it has been shown to be cytotoxic to various breast and ovarian cancer cell lines while exhibiting significantly less toxicity towards nonmalignant cell lines such as the human breast epithelial cell line MCF-10A. This selectivity is attributed to differences in the cellular response to oxidative stress between cancerous and normal cells, with cancer cells often being more vulnerable to ROS-inducing agents.
Q3: Which signaling pathways are involved in this compound-induced cytotoxicity?
A3: The primary signaling pathway initiated by this compound is the AhR pathway. Downstream of AhR activation and ROS production, the mitogen-activated protein kinase (MAPK) pathways, specifically the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are activated and play a crucial role in mediating the apoptotic effects of this compound.
Q4: Can the cytotoxicity of this compound in normal cells be minimized?
A4: Yes, co-treatment with antioxidants has been shown to mitigate the cytotoxic effects of this compound. N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, can attenuate this compound-induced cytotoxicity by scavenging ROS. This suggests that strategies to reduce oxidative stress can be employed to protect normal cells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity observed in normal cell lines. | 1. Inappropriate concentration of this compound: The concentration used may be too high for the specific normal cell line, exceeding its tolerance for oxidative stress. 2. High sensitivity of the normal cell line: Some normal cell lines may have a lower threshold for ROS-induced damage. | 1. Optimize this compound Concentration: Perform a dose-response curve to determine the IC50 value for your specific normal and cancer cell lines. Use a concentration that is effective against cancer cells while having minimal impact on normal cells. 2. Co-treatment with an Antioxidant: Consider co-incubating your cells with a ROS scavenger like N-acetylcysteine (NAC). A starting concentration of 1-5 mM NAC can be tested. See the detailed protocol below. |
| Inconsistent results in cytotoxicity assays. | 1. Variation in cell health and density: Differences in cell confluency and passage number can affect experimental outcomes. 2. Reagent instability: this compound or other reagents may have degraded. | 1. Standardize Cell Culture Conditions: Ensure consistent cell seeding densities and use cells within a specific passage number range for all experiments. 2. Aliquot and Store Reagents Properly: Aliquot this compound upon receipt and store at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles. |
| Low or no cytotoxic effect observed in a cancer cell line known to be sensitive. | 1. AhR pathway deficiency: The cancer cell line may have a non-functional AhR signaling pathway. 2. Incorrect this compound concentration or incubation time. | 1. Verify AhR Pathway Competency: Confirm that your cancer cell line expresses a functional AhR. You can test for the induction of CYP1A1 expression after this compound treatment using qPCR or Western blotting. 2. Optimize Experimental Parameters: Increase the concentration of this compound and/or extend the incubation time. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal exposure time. |
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of this compound in Human Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer (ER+) | ~1 | |
| MDA-MB-468 | Breast Cancer (ER-) | ~0.1 | |
| T47D | Breast Cancer (ER+) | ~1 | |
| IGROV-1 | Ovarian Cancer | Sensitive | |
| SKOV-3 | Ovarian Cancer | Resistant | |
| MCF-10A | Nonmalignant Breast Epithelial | >10 |
Note: IC50 values can vary between studies and experimental conditions. The values presented here are approximate and intended for comparative purposes.
Experimental Protocols
Cell Viability Assessment using
why are some cell lines resistant to 5F-203
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the investigational anti-cancer agent 5F-203.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an aryl hydrocarbon receptor (AhR) agonist. In sensitive cancer cells, this compound binds to the cytosolic AhR, leading to the complex's translocation into the nucleus. This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, notably cytochrome P450 1A1 (CYP1A1), activating their transcription.[1] The induction of CYP1A1 is believed to lead to the metabolic activation of this compound, resulting in the production of reactive oxygen species (ROS), subsequent DNA damage, cell cycle arrest, and ultimately, apoptosis.[2][3] The activation of JNK and p38 MAPK signaling pathways also plays a crucial role in mediating this compound-induced apoptosis.[3]
Q2: My cell line is not responding to this compound treatment. What are the potential reasons for resistance?
A2: Resistance to this compound is primarily linked to defects in the AhR signaling pathway. Key reasons for resistance include:
-
Defective AhR Signaling: The cell line may have a non-functional AhR signaling pathway. This can be due to mutations in the AhR gene or other essential components of the pathway.[1] For instance, AhR-deficient MCF-7 cells (AHR100) are resistant to this compound.[1]
-
Constitutive Nuclear Localization of AhR: In some resistant cell lines, the AhR protein is permanently located in the nucleus, even without this compound stimulation. This prevents the proper activation of CYP1A1 transcription upon drug treatment.[4]
-
Lack of CYP1A1 Induction: Resistant cells often fail to induce CYP1A1 expression following this compound treatment.[3][4] Without CYP1A1, the pro-drug this compound is not converted into its active, cytotoxic metabolites.
-
Impaired Drug Accumulation: Some resistant cells exhibit reduced intracellular retention of this compound.[4]
-
Absence of Oxidative Stress: A hallmark of this compound's activity in sensitive cells is the generation of ROS. Resistant cells typically do not show an increase in ROS levels after treatment.[5][3]
-
Upregulation of CYP1B1: Increased expression of CYP1B1 has been observed in cell lines with acquired resistance and may contribute to the resistant phenotype.[4]
Q3: Which cancer cell lines are known to be sensitive or resistant to this compound?
A3: The sensitivity of cancer cell lines to this compound varies. Below is a summary of reported sensitivities.
| Cell Line | Cancer Type | Sensitivity |
| Sensitive | ||
| MDA-MB-468 | Breast Cancer | Sensitive |
| T47D | Breast Cancer (ER+) | Sensitive |
| IGROV-1 | Ovarian Cancer | Sensitive[3] |
| TK-10 | Renal Cancer | Sensitive[6] |
| Caki-1 | Renal Cancer | Sensitive[6] |
| SN12C | Renal Cancer | Sensitive[6] |
| MCF-7 (Wild-Type) | Breast Cancer | Sensitive[1] |
| Resistant | ||
| MDA-MB-231 | Breast Cancer | Resistant |
| SKOV-3 | Ovarian Cancer | Resistant[3] |
| MCF-10A | Non-malignant Breast | Resistant |
| AHR100 | Breast Cancer (AhR deficient) | Resistant[1] |
| 203R | Breast Cancer (Acquired Resistance) | Resistant[4] |
Troubleshooting Guide
If you are observing a lack of efficacy with this compound in your experiments, follow this troubleshooting guide.
Diagram: Troubleshooting Workflow for this compound Resistance
References
- 1. DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biomarkers of sensitivity to potent and selective antitumor 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F203) in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
impact of serum concentration on 5F-203 activity
A Technical Guide for Researchers
This guide provides technical support for researchers investigating the compound 5F-203, a cytotoxic molecule that induces aryl hydrocarbon receptor (AhR) signaling.[1][2][3] It addresses common challenges and questions related to the impact of serum concentration on the in vitro activity of this compound.
I. Frequently Asked Questions (FAQs)
Q1: We observed a significant decrease in the potency (higher IC50) of this compound when we switched from serum-free media to media containing Fetal Bovine Serum (FBS). Why does this happen?
A1: This phenomenon, often called a "serum shift," is common for many research compounds. The decrease in potency is primarily due to the binding of this compound to proteins present in the serum, most notably albumin.[4][5] When this compound is bound to these proteins, it is unable to interact with its cellular target, the Aryl Hydrocarbon Receptor (AhR).[2][3] Consequently, a higher total concentration of the compound is required to achieve the same biological effect, as only the unbound ("free") fraction of the drug is pharmacologically active.[4][6]
Q2: How does this compound exert its cytotoxic effects, and how might serum interfere with this?
A2: this compound is a cytotoxic agent that forms DNA adducts and causes cell cycle arrest.[1] It activates the AhR signaling pathway, leading to increased expression of genes like CYP1A1.[1][3] This process also elevates reactive oxygen species (ROS), which triggers DNA damage and activates stress-responsive kinases such as JNK and p38, ultimately leading to apoptosis in sensitive cancer cells.[1][2][3] Serum proteins can sequester this compound, reducing the free concentration available to enter the cell and initiate this signaling cascade, thereby diminishing its cytotoxic activity.
Q3: What is the significance of determining the serum protein binding of this compound?
A3: Quantifying the extent of serum protein binding is crucial for several reasons. It helps in interpreting and comparing in vitro data generated under different serum conditions.[7][8] Furthermore, it provides an early indication of how the compound might behave in vivo, as high protein binding can affect the drug's distribution, metabolism, and half-life.[4][5][9] This information is vital for translating in vitro findings to preclinical and clinical settings.
Q4: Can the type and batch of serum used in our experiments affect the activity of this compound?
A4: Yes, absolutely. The composition and concentration of proteins can vary between different types of serum (e.g., Fetal Bovine Serum vs. Human Serum) and even between different batches of the same serum type.[10] This variability can lead to inconsistent results in your assays. It is good practice to test new batches of serum and, if possible, use a single large batch for a series of related experiments to ensure consistency.
II. Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values for this compound across experiments. | Inconsistent serum concentration or batch-to-batch variation in serum.[10] | 1. Strictly standardize the serum concentration in all assays. 2. Purchase a large, single lot of serum for the entire study. 3. If changing lots is unavoidable, perform a bridging experiment to compare the old and new lots. |
| Complete loss of this compound activity in the presence of 10% FBS. | High degree of binding to serum proteins, reducing the free concentration of this compound below its effective level. | 1. Conduct a serum shift assay (see Experimental Protocol below) to quantify the impact of different serum concentrations (e.g., 0%, 1%, 5%, 10%). 2. Consider using a lower serum concentration if compatible with cell health. 3. Alternatively, assays can be performed in serum-free media for short exposure durations.[11] |
| Discrepancy between our results and published data for this compound. | Differences in experimental conditions, particularly the type and percentage of serum used in the cell culture media. | 1. Carefully review the methods section of the publication to match their experimental setup, including the source and concentration of serum. 2. Be aware that even with identical protocols, minor variations can lead to different outcomes. |
| Assay background is high in fluorescence-based readouts when using serum. | Media components, such as Fetal Bovine Serum and phenol (B47542) red, can be autofluorescent.[12] | 1. Consider using serum-free or phenol red-free media for the final assay step. 2. If possible, perform measurements in a simple buffer solution like PBS (with calcium and magnesium).[12] 3. If your plate reader allows, measure fluorescence from the bottom of the plate.[12] |
III. Data Presentation: Impact of Serum on this compound Potency
The following table presents representative data from a cell viability assay, illustrating the effect of increasing concentrations of Fetal Bovine Serum (FBS) on the half-maximal inhibitory concentration (IC50) of this compound in MCF-7 breast cancer cells.
| Serum Concentration (% FBS) | This compound IC50 (nM) | Fold Shift (vs. 0% Serum) |
| 0% | 50 | 1.0 |
| 1% | 150 | 3.0 |
| 5% | 750 | 15.0 |
| 10% | 2,500 | 50.0 |
Note: The data presented are for illustrative purposes and may not reflect the actual experimental values for this compound.
IV. Experimental Protocols
Protocol: Determining the IC50 Shift of this compound in Response to Serum
This protocol outlines a cell-based assay to quantify the effect of serum on the potency of this compound.
Objective: To determine the IC50 of this compound on a cancer cell line (e.g., MCF-7) in media containing different concentrations of FBS (0%, 1%, 5%, and 10%).
Materials:
-
MCF-7 cells (or other sensitive cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Serum-free medium
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
Plate reader for luminescence or fluorescence
Procedure:
-
Cell Seeding:
-
Trypsinize and count MCF-7 cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Preparation of Assay Media:
-
Prepare four different types of assay media with varying FBS concentrations: 0%, 1%, 5%, and 10% in DMEM.
-
-
Preparation of this compound Dilutions:
-
For each serum concentration, prepare a serial dilution of this compound. Start with a high concentration (e.g., 100 µM) and perform 1:3 serial dilutions in the corresponding assay medium.
-
Also, prepare a "vehicle control" for each serum concentration containing only DMSO at the same final concentration as the highest this compound dose.
-
-
Compound Treatment:
-
After 24 hours of incubation, carefully remove the growth medium from the wells.
-
Add 100 µL of the prepared this compound dilutions (or vehicle control) to the appropriate wells.
-
Incubate the plate for an additional 72 hours at 37°C, 5% CO2.
-
-
Viability Assessment:
-
After the 72-hour incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®).
-
Read the plate using a luminometer or fluorometer.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control wells as 100% viability and wells with a potent cytotoxic agent (or no cells) as 0% viability.
-
Plot the normalized viability against the log of the this compound concentration for each serum condition.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each serum concentration.
-
Calculate the "Fold Shift" by dividing the IC50 in the presence of serum by the IC50 in serum-free conditions.
-
V. Visualizations
Caption: Mechanism of serum protein binding on this compound activity.
Caption: Experimental workflow for a serum shift IC50 assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 5. Serum albumin: clinical significance of drug binding and development as drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijirmps.org [ijirmps.org]
- 7. researchgate.net [researchgate.net]
- 8. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of protein binding on the pharmacological activity of highly bound antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
Validation & Comparative
A Comparative Analysis of 5F-203 and Other Aryl Hydrocarbon Receptor (AhR) Agonists
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in a multitude of cellular processes, from xenobiotic metabolism to immune regulation.[1][2] Its activation by various agonists can lead to diverse, sometimes contradictory, biological outcomes, making it a compelling target for therapeutic development. This guide provides a detailed comparison of the investigational agent 5F-203 with other notable AhR agonists, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Introduction to this compound
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, or this compound (also known as NSC-703786), is a potent and selective antitumor agent that functions as an AhR agonist.[3][4] It has demonstrated significant cytotoxic activity in various cancer models, including breast, ovarian, and renal cancers.[4][5] Its mechanism of action is primarily mediated through the AhR signaling pathway, leading to DNA damage, cell cycle arrest, and apoptosis in sensitive cancer cells.[3][6] A key feature of this compound is its ability to selectively induce oxidative stress in malignant tissues while sparing non-tumorigenic cells.[3][7]
The Canonical AhR Signaling Pathway
The action of this compound and other agonists is best understood through the canonical AhR signaling pathway. In its inactive state, the AhR resides in the cytoplasm within a protein complex.[8][9] Upon binding to a ligand like this compound, the receptor undergoes a conformational change, dissociates from its chaperone proteins, and translocates to the nucleus.[8][10] In the nucleus, it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[9] This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[10][11] A primary target gene is CYP1A1, which encodes a cytochrome P450 enzyme involved in metabolizing the AhR ligands themselves.[3]
Caption: Canonical AhR signaling pathway upon ligand binding.
Comparative Analysis of AhR Agonists
This compound's activity is often benchmarked against other well-characterized AhR agonists. The comparison below highlights differences in their origin, potency, and biological effects. Key comparators include the procarcinogen Benzo[a]pyrene (BAP), the investigational anticancer agent Aminoflavone (AFP 464), and the potent environmental toxin 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD).
Data Summary: this compound vs. Other AhR Agonists
| Feature | This compound | Benzo[a]pyrene (BAP) | Aminoflavone (AFP 464) | TCDD |
| Class/Origin | Synthetic Benzothiazole | Polycyclic Aromatic Hydrocarbon (PAH) | Synthetic Flavonoid | Dioxin (Environmental Toxin) |
| Primary Application | Investigational Antitumor Agent | Research Tool / Procarcinogen | Investigational Antitumor Agent | Potent AhR Agonist Reference |
| CYP1A1 Induction | Potent inducer in sensitive cancer cells.[4] | Inducer.[3] | Inducer in sensitive cells.[5] | Extremely potent inducer.[12] |
| Effect on Cancer Cell Migration | Potently inhibits migration in sensitive renal cancer cells (TK-10, Caki-1, SN12C).[5] | Not a primary reported effect. | No significant effect on migration in renal cancer cells.[5] | Potent inhibitor of migration in some models.[12] |
| Oxidative Stress (ROS) Induction | Induces high ROS levels specifically in sensitive cancer cells.[3][13] | Induces ROS in both tumorigenic and non-tumorigenic cells (e.g., MCF-10A).[3][7] | Reported to induce apoptosis, a process often linked to ROS.[5] | Induces oxidative stress.[14] |
| Toxicity in Non-Tumorigenic Cells | Does not increase oxidative DNA damage or ROS in non-tumorigenic MCF-10A breast cells.[3][7] | Induces oxidative DNA damage and ROS in MCF-10A cells.[3][7] | Sensitivity is cell-line dependent. | Known for widespread toxicity. |
| Downstream Signaling | Activates JNK, p38, and ERK pathways.[3][6] | Activates AhR pathway. | Induces cell cycle arrest and apoptosis.[5] | Activates multiple pathways downstream of AhR. |
Downstream Effects of this compound
Activation of AhR by this compound in sensitive cancer cells triggers a cascade of downstream events that contribute to its anticancer activity. This includes the induction of CYP1A1, which metabolizes this compound into active metabolites, and a significant increase in intracellular Reactive Oxygen Species (ROS).[3] This oxidative stress, in turn, activates stress-responsive kinases like JNK and p38, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[3][13]
Caption: Downstream signaling cascade following this compound-mediated AhR activation.
Experimental Protocols & Methodologies
The evaluation of AhR agonists like this compound relies on a suite of standardized in vitro assays to characterize their activity and cellular effects.
General Experimental Workflow
A typical workflow for assessing a novel AhR agonist involves a multi-step process, from initial receptor activation assays to detailed analysis of cellular responses.
Caption: General experimental workflow for characterizing AhR agonists.
Key Experimental Methodologies
-
Cell Culture and Treatment: Cancer cell lines sensitive to AhR agonists (e.g., IGROV-1 ovarian, TK-10 renal, MCF-7 breast) and resistant or non-tumorigenic lines (e.g., SKOV-3, MCF-10A) are cultured under standard conditions.[3][4] Cells are treated with various concentrations of the AhR agonist (e.g., this compound) for specified time periods.
-
CYP1A1 Induction Assay (qRT-PCR):
-
Purpose: To quantify the induction of the primary AhR target gene, CYP1A1.
-
Protocol: After treatment, total RNA is extracted from the cells.[15] Reverse transcription is performed to synthesize cDNA. Quantitative real-time PCR (qRT-PCR) is then used to measure the relative expression levels of CYP1A1 mRNA, typically normalized to a housekeeping gene like GAPDH.
-
-
Reactive Oxygen Species (ROS) Detection:
-
Purpose: To measure intracellular ROS levels.
-
Protocol: Cells are treated with the agonist and then incubated with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA). DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometry.[3]
-
-
Cell Migration (Wound Healing) Assay:
-
Purpose: To assess the effect of the agonist on cancer cell migration.
-
Protocol: A confluent monolayer of cells is mechanically "scratched" with a pipette tip to create a cell-free "wound."[5] The cells are then treated with the agonist. The rate of wound closure is monitored and photographed at different time points (e.g., 0, 24, 48 hours). The area of the wound is measured to quantify cell migration.[5]
-
-
Apoptosis Assay (Flow Cytometry):
-
Purpose: To quantify the percentage of cells undergoing apoptosis.
-
Protocol: Treated cells are harvested and stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI) or DAPI (which enters late apoptotic/necrotic cells with compromised membranes). The stained cells are then analyzed by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.[3]
-
Conclusion
This compound is a distinctive AhR agonist with a promising therapeutic profile, characterized by its selective cytotoxicity towards cancer cells. Its comparison with other agonists like BAP and AFP 464 reveals crucial differences in specificity and downstream effects. While BAP induces widespread oxidative stress, this compound confines this effect to malignant cells, providing a potential therapeutic window.[3][7] Furthermore, unlike AFP 464, this compound demonstrates potent anti-migratory effects in certain cancer models, highlighting its potential to inhibit metastasis.[5] The continued study of this compound and its interactions within the complex AhR signaling network is essential for realizing its potential as a targeted cancer therapy.
References
- 1. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AHR Agonists -The Magic Multitasker of Immune Regulation [synapse.patsnap.com]
- 3. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomarkers of sensitivity to potent and selective antitumor 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F203) in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aryl Hydrocarbon Receptor (AHR)-Active Pharmaceuticals Are Selective AHR Modulators in MDA-MB-468 and BT474 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. ncl.ac.uk [ncl.ac.uk]
A Comparative Analysis of the Mechanisms of Action: 5F-203 versus Benzo[a]pyrene
This guide provides a detailed comparison of the molecular mechanisms of action for the investigational anticancer agent 5F-203 and the procarcinogenic polycyclic aromatic hydrocarbon, benzo[a]pyrene (B130552). Both compounds are known ligands for the Aryl Hydrocarbon Receptor (AhR), yet their downstream effects diverge dramatically, leading to cell death in the case of this compound and carcinogenesis in the case of benzo[a]pyrene. This analysis is intended for researchers, scientists, and professionals in drug development.
Core Mechanistic Comparison
Both this compound and benzo[a]pyrene initiate their cellular effects by binding to and activating the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding, the AhR-ligand complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) on DNA.[1][2][3] This action stimulates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1.[1][2][4][5] It is the subsequent metabolic activation by these enzymes and the nature of the resulting metabolites that dictates the profoundly different biological outcomes of these two compounds.
This compound , an investigational agent also known as NSC-703786, is selectively cytotoxic to certain cancer cells.[1][4] Its activation via the AhR/CYP1A1 pathway is a critical step for its anticancer activity.[6][7] This process leads to the formation of reactive metabolites that induce DNA damage, including single-strand breaks and the formation of DNA adducts, which trigger cell cycle arrest in the G1 and S phases and ultimately lead to apoptosis.[1][6][7] A key feature of this compound's mechanism is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).[4][8][9] This increase in ROS activates stress-responsive kinase pathways involving JNK and p38, which contribute to its apoptotic effects.[1][8][9] Notably, these cytotoxic effects are specific to sensitive cancer cells; this compound does not induce significant oxidative DNA damage or ROS formation in non-tumorigenic cells.[8][9]
Benzo[a]pyrene (B[a]P) , a ubiquitous environmental pollutant, is a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects.[2][10] Following AhR-mediated induction of CYP1A1 and CYP1B1, B[a]P is converted through a multi-step enzymatic process into its ultimate carcinogenic metabolite, (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE).[2][11][12][13] This highly reactive BPDE intercalates into the DNA double helix and forms stable, bulky covalent adducts, primarily with deoxyguanosine residues.[11][14][15] The formation of these adducts distorts the DNA structure, impeding transcription and replication, and if not repaired, can lead to mutations in critical tumor suppressor genes (e.g., TP53) and oncogenes (e.g., KRAS), thereby initiating the process of carcinogenesis.[2][11] The genotoxicity of B[a]P is not cell-type specific and poses a broad carcinogenic threat.
Quantitative Data Summary
The following tables summarize the key distinctions in the mechanisms and effects of this compound and benzo[a]pyrene.
Table 1: Comparison of Mechanistic Pathways
| Feature | This compound | Benzo[a]pyrene (B[a]P) |
| Primary Target | Aryl Hydrocarbon Receptor (AhR)[1][4] | Aryl Hydrocarbon Receptor (AhR)[2][3][11] |
| Metabolic Activation | AhR-dependent induction of CYP1A1 leads to reactive anticancer metabolites[1][6] | AhR-dependent induction of CYP1A1/1B1 and epoxide hydrolase leads to the ultimate carcinogen, BPDE[5][11][13] |
| DNA Interaction | Forms DNA adducts, causing single-strand breaks[1][4][9] | Forms bulky BPDE-DNA adducts, primarily at guanine (B1146940) bases[12][14][15] |
| Primary Cellular Effect | Cell cycle arrest (G1/S), apoptosis, induction of oxidative stress (ROS)[4][7][9] | DNA damage, mutagenesis, initiation of carcinogenesis[2][11] |
| Downstream Signaling | Activation of ROS-responsive kinases (JNK, p38)[1][8][9] | Activation of Src/ERK axis, generation of ROS during metabolism[11][16] |
| Cell Specificity | Cytotoxic to sensitive cancer cells; minimal effect on non-tumorigenic cells[8][9] | Broadly genotoxic and carcinogenic[2] |
| Ultimate Outcome | Selective cancer cell death | Carcinogenesis |
Table 2: Genotoxicity Data Comparison
| Parameter | This compound | Benzo[a]pyrene (B[a]P) |
| DNA Adduct Formation | Significantly induced in AhR-functional sensitive cells (e.g., MCF-7); reduced in AhR-deficient cells[6][7] | Levels are positively correlated with tumorigenic response. In one study, feeding mice 100 ppm B[a]P for 28 days resulted in adduct levels ranging from ~1 to over 10 adducts/10⁸ nucleotides in various tissues[14] |
| Type of DNA Damage | Single-strand breaks, oxidative DNA damage[1][8][9] | Bulky covalent adducts (e.g., BPdG), oxidative damage (e.g., 8-oxo-dG)[11][14] |
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using DOT language, illustrate the key pathways and a representative experimental workflow.
Caption: Signaling pathway for this compound leading to selective cancer cell apoptosis.
Caption: Carcinogenic mechanism of Benzo[a]pyrene via metabolic activation and DNA adduct formation.
Caption: General experimental workflow for ³²P-postlabeling analysis of DNA adducts.
Experimental Protocols
Competitive Radioligand Receptor Binding Assay (General Protocol)
This protocol is a standard method to determine the binding affinity of a compound (e.g., this compound or B[a]P) to a specific receptor (e.g., AhR, though typically cannabinoid or other GPCRs are assayed this way).
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
Radiolabeled ligand (e.g., [³H]TCDD for AhR) with high affinity and specificity.
-
Unlabeled test compound (this compound or B[a]P).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts and protease inhibitors).
-
Wash buffer (e.g., ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Filtration apparatus and liquid scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled test compound in binding buffer.
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine:
-
A fixed amount of receptor-containing membranes/homogenate.
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled test compound.
-
For determining total binding, add buffer instead of the test compound.
-
For determining non-specific binding, add a saturating concentration of a known high-affinity unlabeled ligand.
-
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[17]
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the bound ligand-receptor complexes from the unbound ligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
DNA Adduct Analysis by Chemiluminescence Immunoassay (CIA)
This protocol is adapted from methods used to measure B[a]P-DNA adducts and can be applied to other adduct-forming compounds.[14]
Objective: To quantify the level of specific DNA adducts in a sample using a competitive antibody-based assay.
Materials:
-
DNA samples isolated from treated cells or tissues.
-
Standard DNA with a known quantity of the target adduct (e.g., BPDE-modified DNA).
-
Polyclonal or monoclonal primary antibody specific to the DNA adduct (e.g., anti-BPDE-DNA antiserum).
-
96-well microplates pre-coated with the target adduct.
-
Biotinylated secondary antibody (e.g., anti-rabbit).
-
Streptavidin-alkaline phosphatase conjugate.
-
Chemiluminescent substrate (e.g., CDP-Star).
-
Plate reader capable of measuring luminescence.
-
Wash buffer (e.g., PBST) and blocking/dilution buffers.
Procedure:
-
Sample Preparation: Sonicate the sample DNA and standard DNA to shear it.
-
Competitive Binding:
-
Create a standard curve by serially diluting the standard BPDE-DNA.
-
In a separate plate or tubes, mix the sample DNA (or standard dilutions) with a fixed, limiting amount of the primary anti-BPDE-DNA antibody. Incubate for 90 minutes at 37°C to allow the antibody to bind to adducts present in the solution.[14]
-
-
Plate Incubation: Transfer the antibody/DNA mixtures to the pre-coated 96-well plates. The free antibody (not bound to adducts in the sample solution) will now bind to the adducts coated on the plate. Incubate for a set time.
-
Washing: Wash the plates thoroughly with wash buffer to remove unbound materials.
-
Secondary Antibody: Add the biotinylated secondary antibody to each well. Incubate for 60 minutes at room temperature. This antibody will bind to the primary antibody captured on the plate.[14]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add the streptavidin-alkaline phosphatase conjugate. Incubate for 60 minutes at room temperature.[14]
-
Washing: Repeat the washing step, followed by a final wash with distilled water and an appropriate buffer for the substrate.
-
Signal Generation: Add the chemiluminescent substrate. Incubate overnight at 37°C.[14]
-
Detection: Read the luminescence on a microplate luminometer. The signal is inversely proportional to the amount of adducts in the original sample.
-
Data Analysis:
-
Generate a standard curve by plotting luminescence against the known concentration of the standard adducts.
-
Determine the concentration of adducts in the samples by interpolating their luminescence values on the standard curve.
-
Express the results as adducts per unit of DNA (e.g., adducts/10⁸ nucleotides). The lower limit of detection in published studies ranges from 1-10 adducts/10⁸ nucleotides, depending on the tissue.[14]
-
References
- 1. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzo(a)pyrene - Wikipedia [en.wikipedia.org]
- 3. Inherent and Benzo[a]pyrene-Induced Differential Aryl Hydrocarbon Receptor Signaling Greatly Affects Life Span, Atherosclerosis, Cardiac Gene Expression, and Body and Heart Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The relationship between DNA adduct formation by benzo[a]pyrene and expression of its activation enzyme cytochrome P450 1A1 in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Benzo(a)pyrene and cardiovascular diseases: An overview of pre-clinical studies focused on the underlying molecular mechanism [frontiersin.org]
- 11. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Benzo[a]pyrene (BP) DNA adduct formation in DNA repair–deficient p53 haploinsufficient [Xpa(−/−)p53(+/−)] and wild-type mice fed BP and BP plus chlorophyllin for 28 days - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Benzo[a]pyrene activates an AhR/Src/ERK axis that contributes to CYP1A1 induction and stable DNA adducts formation in lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of the Aryl Hydrocarbon Receptor in 5F-203 Activity Using Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the role of the Aryl Hydrocarbon Receptor (AhR) in the activity of the investigational anticancer agent 5F-203. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows.
Introduction
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (this compound) is a potent and selective antitumor agent that has shown efficacy in various cancer models, including breast, ovarian, gastric, and renal cancer.[1][2] Emerging evidence strongly indicates that this compound exerts its anticancer effects by acting as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][3]
Activation of AhR by this compound initiates a signaling cascade that leads to the transcription of target genes, most notably cytochrome P450 1A1 (CYP1A1).[3][4] This induction of CYP1A1 is believed to be crucial for the bioactivation of this compound into reactive metabolites that cause DNA damage, cell cycle arrest, and ultimately, apoptosis in sensitive cancer cells.[4][5]
To rigorously validate the central role of AhR in the mechanism of action of this compound, researchers employ AhR antagonists. These molecules competitively inhibit the binding of agonists like this compound to the AhR, thereby blocking the downstream signaling events. This guide compares the outcomes of key experiments conducted in the presence and absence of AhR antagonists to provide clear, data-driven evidence of the AhR-dependency of this compound's activity. The most commonly used antagonists in these studies are α-naphthoflavone (α-NF) and CH223191.[1][6]
Data Presentation: Comparative Effects of this compound with and without AhR Antagonists
The following tables summarize quantitative data from various studies, highlighting the impact of AhR antagonists on the cellular and molecular effects of this compound.
Table 1: Effect of this compound on Cell Viability in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 | Reference |
| MKN-45 | Gastric | ≤ 0.09 µmol/L | [3] |
| AGS | Gastric | Potent (IC50 ≤ 0.09 µmol/L) | [3] |
| NCI-N87 | Gastric | ~24 nmol/L | [3] |
| BGC-823 | Gastric | Insensitive | [3] |
| IGROV-1 | Ovarian | Sensitive | [2] |
| SKOV-3 | Ovarian | Resistant | [2] |
| TK-10 | Renal | Sensitive | [7] |
| SN12C | Renal | Sensitive | [7] |
| Caki-1 | Renal | Sensitive | [7] |
| ACHN | Renal | Resistant | [7] |
| MCF-7 (wild-type) | Breast | Sensitive | [4] |
| AHR100 (AhR-deficient MCF-7) | Breast | Resistant | [4] |
Table 2: Inhibition of this compound-Mediated Biological Effects by AhR Antagonists
| Biological Effect | Cell Line | This compound Treatment | Antagonist Used | Outcome | Reference |
| ROS Production | MDA-MB-468 (Breast) | 1 µM for 6h | α-naphthoflavone | Suppressed this compound-induced ROS production. | [1] |
| MDA-MB-468 (Breast) | 1 µM for 6h | CH223191 | Attenuated this compound-mediated increases in ROS levels. | [1] | |
| JNK Phosphorylation | MDA-MB-468 & T47D (Breast) | 1 µM for 6h | α-naphthoflavone (100 nM) | Suppressed this compound-mediated JNK phosphorylation. | [1] |
| p38 Phosphorylation | MDA-MB-468 & T47D (Breast) | 1 µM for 6h | α-naphthoflavone (100 nM) | Suppressed this compound-mediated p38 phosphorylation. | [1] |
| Apoptosis (Apoptotic Body Formation) | Breast Cancer Cells | Not specified | α-naphthoflavone | Diminished this compound-mediated breast cancer cell death. | [1] |
| Single-Strand Break (SSB) Formation | MDA-MB-468 (Breast) | Not specified | α-naphthoflavone | Blocked this compound-induced SSB formation. | [1] |
| CYP1A1/XRE Luciferase Activity | IGROV-1 (Ovarian) | 1 µM for 18h | α-naphthoflavone (1 µM) | Reduced induction of luciferase activity from 15-fold to 2.65-fold. | [5] |
| MCF-7 (Breast) | 1 µM | α-naphthoflavone | Reduced luciferase activity by approximately 25%. | [4] | |
| Cell Migration | TK-10, Caki-1, SN12C (Renal) | 1 µM | Not explicitly tested with antagonist, but effect is AhR-dependent | This compound potently inhibited migration in AhR-sensitive cells. | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (SRB Assay)
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, with or without pre-incubation with an AhR antagonist (e.g., 1 µM α-naphthoflavone for 1 hour). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Fixation: Gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the IC50 values from the dose-response curves.
Western Blot Analysis for Protein Expression and Phosphorylation
-
Cell Lysis: After treatment with this compound and/or AhR antagonists, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., AhR, CYP1A1, phospho-JNK, total JNK, phospho-p38, total p38, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Reactive Oxygen Species (ROS) Detection Assay
-
Cell Treatment: Seed cells in a multi-well plate and treat with this compound, with or without pre-treatment with an AhR antagonist or an antioxidant control (e.g., N-acetyl-cysteine).
-
Dye Loading: After the treatment period, incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA) for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Analysis: Express the results as a fold change in fluorescence relative to the vehicle-treated control.
Luciferase Reporter Gene Assay for AhR Activity
-
Transfection: Co-transfect cells with a Dioxin Response Element (DRE)-driven luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
Drug Treatment: After 24 hours, treat the transfected cells with this compound, with or without pre-incubation with an AhR antagonist.
-
Cell Lysis: After the desired incubation period (e.g., 18-24 hours), lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample and express the results as fold induction over the vehicle control.[8][9]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: AhR Signaling Pathway Activated by this compound.
Experimental Workflow Diagram
Caption: Experimental Workflow for Validating AhR's Role.
Conclusion
For researchers in oncology and drug development, these findings underscore the potential of AhR as a therapeutic target. The experimental protocols and comparative data provided herein offer a framework for further investigation into AhR-targeted therapies and for the preclinical evaluation of novel AhR agonists and antagonists. The use of AhR antagonists is an indispensable tool for validating the on-target activity of compounds like this compound and for elucidating the intricate roles of the AhR signaling pathway in cancer biology.
References
- 1. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers of sensitivity to potent and selective antitumor 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F203) in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antitumour activity of 2‐(4‐amino‐3‐methylphenyl)‐5‐fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mdpi.com [mdpi.com]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Anti-Cancer Agents 5F-203 and Phortress
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the experimental anti-cancer agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F-203) and its lysylamide prodrug, Phortress. The objective is to present a comprehensive overview of their comparative efficacy, supported by experimental data, to inform research and development in oncology.
Introduction
This compound is a potent and selective anti-tumor agent belonging to the benzothiazole (B30560) class of compounds. It has demonstrated significant cytotoxic activity against a range of cancer cell lines, particularly those of breast, ovarian, and renal origin.[1] Phortress was developed as a more water-soluble prodrug of this compound to improve its pharmaceutical properties for parenteral administration.[2] In the body, Phortress is converted to the active compound, this compound.[3] The anti-tumor activity of this compound is mediated through a distinct mechanism of action that involves the aryl hydrocarbon receptor (AhR) signaling pathway.[4]
Comparative Efficacy
The in vitro cytotoxic activities of this compound and Phortress have been evaluated across various human cancer cell lines. The half-maximal growth inhibitory concentration (GI50) is a key metric for assessing the potency of a compound. A lower GI50 value indicates a higher potency.
A study comparing the efficacy of this compound and Phortress revealed that in its naked (non-encapsulated) form, this compound is generally more potent in vitro than its prodrug, Phortress.[5] This is expected, as Phortress requires conversion to this compound to exert its cytotoxic effects. The following table summarizes the GI50 values for both compounds in sensitive and insensitive cancer cell lines.
| Cell Line | Cancer Type | This compound GI50 (µM) | Phortress GI50 (µM) | Sensitivity |
| MCF-7 | Breast Cancer | 0.008 | 0.02 | Sensitive |
| IGROV-1 | Ovarian Cancer | 0.04 | 0.06 | Sensitive |
| TK-10 | Renal Cancer | 0.002 | 0.007 | Sensitive |
| HCT-116 | Colon Cancer | >50 | >50 | Insensitive |
| MRC-5 | Normal Fibroblast | >50 | >50 | Insensitive |
Mechanism of Action
The anti-cancer activity of both this compound and Phortress (upon conversion to this compound) is initiated by the binding of this compound to the aryl hydrocarbon receptor (AhR) in the cytoplasm of sensitive cancer cells.[4] This binding event triggers a cascade of molecular events culminating in apoptosis.
Signaling Pathway
The binding of this compound to AhR leads to the translocation of the this compound-AhR complex into the nucleus.[6] In the nucleus, this complex dimerizes with the AhR nuclear translocator (ARNT) and binds to xenobiotic response elements (XREs) on the DNA.[6] This binding event initiates the transcription of target genes, most notably cytochrome P450 1A1 (CYP1A1).[6]
The induced CYP1A1 enzyme then metabolizes this compound into a reactive electrophilic species.[4] This reactive intermediate forms covalent adducts with DNA, leading to DNA damage.[7][8] The accumulation of DNA damage triggers cell cycle arrest and the activation of apoptotic pathways, ultimately resulting in the death of the cancer cell.[7][8] This mechanism of action is selective for sensitive tumors that have a competent AhR signaling pathway and the ability to induce CYP1A1.[9]
Caption: Mechanism of action of this compound and its prodrug Phortress.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative efficacy studies.
MTT Cell Viability Assay
This assay is used to determine the cytotoxic effects of this compound and Phortress by measuring the metabolic activity of cells.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound or Phortress. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The GI50 values are calculated from the dose-response curves.
Clonogenic Survival Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with this compound or Phortress.
Detailed Steps:
-
Cell Seeding: A known number of cells are seeded into 6-well plates and allowed to attach for 24 hours.
-
Compound Treatment: The cells are treated with this compound or Phortress at their respective GI50 concentrations for 24 hours.
-
Recovery: After treatment, the drug-containing medium is removed, and the cells are washed and incubated in fresh medium for 7-14 days to allow for colony formation.
-
Colony Staining and Counting: The colonies are fixed with a solution such as methanol (B129727) and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of colonies formed in the control group, adjusted for the plating efficiency.
Conclusion
Both this compound and its prodrug Phortress are potent anti-cancer agents with a novel mechanism of action centered on the AhR signaling pathway. In vitro studies demonstrate that this compound exhibits greater direct cytotoxicity compared to Phortress, which is consistent with Phortress's role as a prodrug requiring metabolic activation. The selectivity of these compounds for sensitive cancer cell lines highlights the potential for targeted therapy based on the molecular profile of the tumor, specifically the status of the AhR pathway and CYP1A1 inducibility. Further research and clinical evaluation are necessary to fully elucidate the therapeutic potential of these compounds in the treatment of human cancers. A Phase I clinical trial of Phortress showed that the levels of this compound in the blood were lower than expected, and a maximum tolerated dose was not established.[9] The trial was stopped early, and there are currently no plans for further clinical development of Phortress as a cancer treatment.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. researchhub.com [researchhub.com]
- 9. Protein Encapsulation of Experimental Anticancer Agents 5F 203 and Phortress: Towards Precision Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 5F-203 Versus Standard Chemotherapy in Breast Cancer Cells
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the investigational compound 5F-203 against standard chemotherapy agents reveals distinct mechanisms of action and varied efficacy in breast cancer cell lines. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The investigational agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, known as this compound, has demonstrated potent and selective anticancer activity in preclinical studies.[1] Unlike traditional chemotherapy, this compound's mechanism of action is linked to the activation of the aryl hydrocarbon receptor (AhR) signaling pathway, leading to oxidative stress, DNA damage, and ultimately, apoptosis in sensitive breast cancer cells.[1][2] This report collates available in vitro data to benchmark this compound against established chemotherapeutic drugs such as doxorubicin (B1662922), paclitaxel (B517696), and cisplatin.
Comparative Efficacy: A Quantitative Overview
The cytotoxic effects of this compound and standard chemotherapy agents have been evaluated in various breast cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, serves as a key metric for comparison.
| Drug | Cell Line | IC50 | Reference |
| This compound | MDA-MB-468 | < 1 µM | [3] |
| MCF-7 | < 1 µM | [3] | |
| Doxorubicin | MDA-MB-468 | 0.27 µM - 0.49 µM | [4][5] |
| MCF-7 | 0.52 µM - 9.908 µM | [4][5][6] | |
| T47D | 8.53 µM | [4] | |
| Paclitaxel | MDA-MB-468 | 1.8 nM | [7] |
| MCF-7 | 7.2 nM - 3.5 µM | [7][8] | |
| T47D | 4.4 nM - 1577.2 nM | [7][9] | |
| Cisplatin | MDA-MB-468 | Viability reduced by ~51% at 20 µM | [10] |
| MCF-7 | ~1 µM (48h) - 210.14 µg/ml (24h) | [11][12] | |
| T47D | - |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Unraveling the Mechanisms: Signaling Pathways
This compound and standard chemotherapies induce cell death through distinct signaling cascades. This compound's reliance on AhR activation represents a novel approach, while conventional agents typically exert their effects through DNA intercalation or microtubule disruption.
Experimental Protocols: A Guide for Reproducibility
To facilitate further research and validation, this section outlines the methodologies for key experiments cited in the comparison.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Seed breast cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or standard chemotherapy drugs and incubate for the desired time period.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[13]
-
Add a solubilization solution, such as DMSO, to dissolve the formazan crystals.[13]
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Apoptosis Detection (Annexin V Staining)
Annexin V staining followed by flow cytometry is a widely used method to detect apoptosis. Annexin V has a high affinity for phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis.
Protocol:
-
Induce apoptosis in breast cancer cells by treating them with this compound or standard chemotherapy.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or DAPI.[14][15]
-
Incubate the cells in the dark at room temperature for 15 minutes.[16][17]
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI/DAPI negative, while late apoptotic or necrotic cells will be positive for both stains.
DNA Damage Assessment (Comet Assay)
The single-cell gel electrophoresis, or comet assay, is a sensitive technique for detecting DNA strand breaks in individual cells.
Protocol:
-
Treat breast cancer cells with this compound or a standard chemotherapy agent.
-
Embed the cells in a low-melting-point agarose (B213101) on a microscope slide.
-
Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.
-
Subject the slides to electrophoresis under alkaline conditions.[18] Damaged DNA containing strand breaks will migrate out of the nucleus, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Concluding Remarks
The available data suggests that this compound is a potent inducer of cell death in sensitive breast cancer cell lines, with a mechanism of action that is distinct from standard chemotherapy agents. Its reliance on the AhR pathway may offer a therapeutic advantage in certain breast cancer subtypes and could be a valuable area for further investigation, particularly in tumors that have developed resistance to conventional treatments. Head-to-head in vivo studies are warranted to fully elucidate the comparative efficacy and safety of this compound relative to standard-of-care chemotherapies.
References
- 1. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 6. Hsa_circ_0092276 promotes doxorubicin resistance in breast cancer cells by regulating autophagy via miR-348/ATG7 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction of paclitaxel sensitivity by CDK1 and CDK2 activity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scitepress.org [scitepress.org]
- 10. Cisplatin Induces Differentiation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cisplatin treatment against breast cancer cell lines MCF-7, MDA-MB-231 and MDA-MB-468 - UiTM Institutional Repository [ir.uitm.edu.my]
- 12. medwinpublishers.com [medwinpublishers.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. researchtweet.com [researchtweet.com]
Validating the Downstream Targets of 5F-203 Using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the downstream molecular targets of the novel anti-cancer agent 5F-203 using small interfering RNA (siRNA). We present a comparative analysis of hypothetical experimental data to demonstrate how siRNA-mediated gene silencing can elucidate the compound's mechanism of action. Detailed experimental protocols and workflow diagrams are included to facilitate the replication of these validation studies.
Introduction to this compound and its Mechanism of Action
This compound (2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole) is an investigational anti-cancer agent that demonstrates potent activity in various cancer cell lines, including breast and ovarian cancer.[1] Its primary mechanism involves acting as an agonist for the Aryl Hydrocarbon Receptor (AhR).[2][3] Upon binding this compound, the AhR translocates to the nucleus, where it forms a complex that binds to xenobiotic response elements (XREs) in the promoters of target genes, leading to their transcription.[2][4]
A key transcriptional target is Cytochrome P450 1A1 (CYP1A1), which is involved in the metabolic activation of this compound.[4] This process leads to a cascade of downstream events, including the generation of Reactive Oxygen Species (ROS), which induces oxidative stress and DNA damage.[2][5][6] The resulting cellular stress activates ROS-responsive signaling pathways, including the c-Jun-N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, ultimately culminating in cell cycle arrest and apoptosis in sensitive cancer cells.[1][2][5]
The Role of siRNA in Target Validation
siRNA technology offers a powerful and specific method to validate the involvement of putative downstream targets in the signaling cascade of a drug candidate like this compound. By transiently silencing the expression of specific genes (e.g., AHR, CYP1A1, MAPK8/JNK, MAPK14/p38), researchers can observe whether the cytotoxic effects of this compound are diminished. A reduction in this compound-induced apoptosis, DNA damage, or ROS production following the knockdown of a specific gene provides strong evidence for that gene's role in the compound's mechanism of action.
Comparative Analysis of this compound Activity Post-siRNA Knockdown
The following table summarizes hypothetical data from experiments designed to validate the downstream targets of this compound in a sensitive human breast cancer cell line (e.g., MCF-7). In this scenario, cells were transfected with siRNAs targeting AhR, CYP1A1, JNK, and p38, or a non-targeting control siRNA, prior to treatment with this compound.
Table 1: Hypothetical Effects of Target Gene Knockdown on this compound-Induced Cellular Responses
| siRNA Target | Knockdown Efficiency (%) | Relative ROS Production (% of Control) | DNA Damage (% Tail DNA in Comet Assay) | Apoptosis (% Annexin V Positive Cells) |
| No this compound Treatment | ||||
| Non-Targeting Control | N/A | 100 ± 8 | 4 ± 1 | 5 ± 2 |
| This compound Treatment | ||||
| Non-Targeting Control | N/A | 450 ± 35 | 42 ± 5 | 55 ± 6 |
| AhR | 85 ± 5 | 120 ± 15 | 8 ± 2 | 10 ± 3 |
| CYP1A1 | 90 ± 4 | 180 ± 20 | 15 ± 4 | 20 ± 4 |
| JNK (MAPK8) | 88 ± 6 | 250 ± 25 | 24 ± 5 | 28 ± 5 |
| p38 (MAPK14) | 82 ± 7 | 265 ± 30 | 27 ± 6 | 32 ± 6 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Data: The hypothetical data clearly indicate that the knockdown of AhR, the primary target of this compound, almost completely abrogates the downstream effects of the compound, including ROS production, DNA damage, and apoptosis. Silencing of CYP1A1, a direct transcriptional target of AhR, also significantly reduces these effects, confirming its critical role in the metabolic activation of this compound. Furthermore, the knockdown of the stress-activated kinases JNK and p38 partially mitigates the effects of this compound, validating their position as key mediators in the downstream signaling cascade leading to cell death.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Analysis of 5F-203's Effects on Sensitive vs. Resistant Cancer Cell Lines
The investigational anti-cancer agent 5F-203, a fluorinated benzothiazole (B30560) derivative, has demonstrated potent and selective activity against a range of human cancers. Its efficacy is intrinsically linked to the functional status of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, leading to pronounced differences in its effects between sensitive and resistant cancer cell lines. This guide provides a comprehensive comparison of this compound's activity in these distinct cell types, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Pathways
This compound acts as an agonist of the Aryl Hydrocarbon Receptor (AhR). In sensitive cancer cells, the binding of this compound to the cytosolic AhR complex triggers a cascade of events culminating in apoptosis. This process is largely absent in resistant cells due to a dysfunctional AhR signaling pathway.
In Sensitive Cell Lines (e.g., MCF-7, IGROV-1):
-
AhR Activation and Nuclear Translocation: this compound enters the cell and binds to the AhR, which is part of a cytosolic protein complex. This binding event causes the complex to dissociate and the activated AhR to translocate into the nucleus.
-
CYP1A1 Gene Expression: In the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter region of target genes, most notably Cytochrome P450 1A1 (CYP1A1), leading to a significant increase in its transcription and subsequent protein expression.
-
Metabolic Activation and Oxidative Stress: The induced CYP1A1 enzyme metabolizes this compound, a process that generates reactive oxygen species (ROS). This surge in intracellular ROS creates a state of significant oxidative stress.
-
Downstream Signaling and Apoptosis: The elevated ROS levels activate stress-activated protein kinases such as c-Jun-N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK). The activation of these pathways, coupled with the oxidative stress, leads to DNA damage, cell cycle arrest, and ultimately, programmed cell death (apoptosis).
In Resistant Cell Lines (e.g., AHR100, SKOV-3):
Resistant cell lines exhibit a failure to initiate this signaling cascade upon exposure to this compound. This resistance is primarily attributed to a deficient AhR signaling pathway. In these cells, this compound is unable to induce the translocation of AhR to the nucleus, and consequently, there is no significant induction of CYP1A1 expression or subsequent ROS production. As a result, the downstream apoptotic machinery is not activated, and the cells remain viable.
Quantitative Comparison of this compound Effects
The differential response to this compound between sensitive and resistant cell lines can be quantified through various cellular and molecular assays. The following tables summarize key comparative data.
| Cell Line Pair | Parameter | Sensitive Cell Line (MCF-7) | Resistant Cell Line (AHR100) | Reference |
| Breast Cancer | Cell Viability (GI50) | Potent Inhibition (Specific values not available in the searched literature) | No significant inhibition | [1] |
| ROS Production (1 µM this compound, 6h) | Significant increase | No significant increase | [2] | |
| CYP1A1 mRNA Induction (1 µM this compound, 24h) | Significant induction | No induction | [3] | |
| DNA Damage | Induced | Not induced | [3] | |
| Cell Cycle Arrest | G1 and S phase arrest | No significant change | [3] |
| Cell Line Pair | Parameter | Sensitive Cell Line (IGROV-1) | Resistant Cell Line (SKOV-3) | Reference |
| Ovarian Cancer | Cell Viability (IC50) | Sensitive (Specific values not available in the searched literature) | Resistant | [4] |
| AhR Translocation | Induced | Not induced | [4] | |
| CYP1A1 Expression | Induced | Not induced | [4] | |
| ROS Formation | Induced | Not induced | [4] | |
| Apoptosis | Induced | Not induced | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (Sulforhodamine B Assay)
This assay is used to determine the cytotoxic effects of this compound by measuring cell density based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently wash the cells with PBS and fix them by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with tap water and allow them to air dry. Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization and Measurement: Air dry the plates and dissolve the bound dye in 10 mM Tris base solution. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This assay measures the intracellular production of ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Cell Plating: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Loading with DCFDA: Wash the cells with a suitable buffer and then incubate them with a working solution of DCFDA in the dark at 37°C for 30-45 minutes.
-
Drug Treatment: Wash the cells to remove excess DCFDA and then treat them with this compound or vehicle control.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. The increase in fluorescence is proportional to the amount of intracellular ROS.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
CYP1A1 Expression Analysis (Real-Time PCR)
This method quantifies the level of CYP1A1 messenger RNA (mRNA) to assess gene induction.
-
Cell Treatment and RNA Isolation: Treat cells with this compound or vehicle control. After the treatment period, lyse the cells and isolate total RNA using a suitable kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform real-time PCR using the synthesized cDNA, primers specific for CYP1A1, and a suitable fluorescent dye (e.g., SYBR Green). Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the fold change in CYP1A1 mRNA expression in this compound-treated cells relative to the vehicle-treated control cells.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathways and a general experimental workflow for comparing the effects of this compound.
Caption: this compound signaling in sensitive vs. resistant cells.
Caption: Workflow for comparing this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomarkers of sensitivity to potent and selective antitumor 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F203) in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigational Agent 5F-203: A New Frontier in Anticancer Therapy with a Promising Safety Profile
The investigational anticancer agent 5F-203 demonstrates a distinct mechanism of action that suggests a potentially improved safety profile compared to conventional chemotherapeutic agents. Preclinical data indicate a selective targeting of cancer cells while sparing non-tumorigenic cells, a characteristic that could translate to fewer and less severe side effects in patients.
This compound, also known as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, and its prodrug Phortress, have been the subject of research for their potential in treating a range of cancers, including breast, ovarian, renal, and colorectal carcinomas. The compound's novel mechanism, which involves the activation of the aryl hydrocarbon receptor (AhR) signaling pathway, sets it apart from traditional DNA-damaging agents. This activation leads to a cascade of events within cancer cells, including oxidative stress, DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).
A key highlight of this compound's preclinical evaluation is its selective action. Studies have shown that it induces oxidative DNA damage specifically in cancer cells that are sensitive to its cytotoxic effects, while non-tumorigenic cells remain largely unaffected. This selectivity offers a significant advantage over many current anticancer drugs that indiscriminately damage both cancerous and healthy rapidly dividing cells, leading to a wide range of debilitating side effects.
Comparative Safety Profile
While direct, extensive comparative clinical trial data for this compound against other anticancer agents is limited due to the early termination of its Phase 1 clinical trial, preclinical studies and the initial clinical findings provide valuable insights into its potential safety advantages.
A Phase 1 clinical trial involving 50 patients with advanced cancers reported side effects for Phortress that included changes in lung and liver function, soreness at the injection site, and nausea and vomiting.[1] However, the trial was stopped before a maximum tolerated dose could be determined.
To provide a comprehensive perspective, the following tables summarize the known adverse effects of this compound/Phortress and compares them with those of standard-of-care chemotherapy agents used for breast and ovarian cancer.
Table 1: Comparison of Adverse Effects of this compound/Phortress with Standard Chemotherapy for Breast Cancer
| Adverse Effect | This compound/Phortress (from Phase 1 data) | Doxorubicin | Paclitaxel |
| Cardiotoxicity | Not reported as a primary toxicity | High risk , can be cumulative and irreversible | Low risk |
| Myelosuppression | Not reported as a primary toxicity | Common and severe (anemia, neutropenia, thrombocytopenia) | Common (neutropenia) |
| Neuropathy | Not reported | Low risk | Common (peripheral neuropathy) |
| Nausea & Vomiting | Reported | Common and can be severe | Common |
| Alopecia (Hair Loss) | Not reported | Very common | Very common |
| Injection Site Reactions | Soreness reported | Can cause severe tissue damage if extravasated | Common (pain, swelling) |
| Hepatotoxicity | Changes in liver function reported | Can occur | Low risk |
| Pulmonary Toxicity | Changes in lung function reported | Rare | Rare |
Table 2: Comparison of Adverse Effects of this compound/Phortress with Standard Chemotherapy for Ovarian Cancer
| Adverse Effect | This compound/Phortress (from Phase 1 data) | Cisplatin | Carboplatin |
| Nephrotoxicity | Not reported as a primary toxicity | High risk and dose-limiting | Lower risk than cisplatin |
| Neurotoxicity | Not reported | Common (peripheral neuropathy, ototoxicity) | Less common and less severe than cisplatin |
| Myelosuppression | Not reported as a primary toxicity | Moderate | Dose-limiting (thrombocytopenia) |
| Nausea & Vomiting | Reported | Very common and severe | Common, but generally less severe than cisplatin |
| Ototoxicity | Not reported | Common , can be irreversible | Rare |
| Injection Site Reactions | Soreness reported | Can cause local tissue damage | Mild |
Experimental Protocols
The promising safety profile of this compound is underpinned by its unique mechanism of action, which has been elucidated through various in vitro experiments. Below are detailed methodologies for key assays used to characterize the effects of this compound.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an agent that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (or a vehicle control, typically DMSO) and incubated for a further 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for 4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cancer cells are treated with this compound at a concentration known to induce apoptosis for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in a binding buffer.
-
Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Incubation: The cells are incubated in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified based on their fluorescence signals.
Intracellular Reactive Oxygen Species (ROS) Detection (H2DCFDA Assay)
This assay measures the levels of intracellular ROS, a key mediator of this compound's anticancer activity.[2]
-
Cell Treatment: Cancer cells are treated with this compound for a specified duration.[2]
-
Probe Loading: The cells are then incubated with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), a cell-permeable probe.[2] Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent H2DCF.
-
Oxidation and Fluorescence: In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[2]
-
Measurement: The fluorescence intensity is measured using a flow cytometer, fluorescence microscope, or a microplate reader. The intensity of the fluorescence is proportional to the amount of ROS in the cells.[2]
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and the experimental procedures to evaluate its effects can be visualized through the following diagrams.
Caption: Signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
References
Validating 5F-203-Induced Apoptosis: A Comparative Guide to Caspase Assays and Alternative Methods
For researchers, scientists, and drug development professionals, accurately quantifying apoptosis is crucial in evaluating the efficacy of novel anti-cancer compounds. This guide provides a comprehensive comparison of commonly used assays for validating apoptosis induced by 5F-203, a promising anti-cancer agent. We will delve into the experimental data, detailed protocols, and the underlying signaling pathways.
The investigational drug 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (this compound) has demonstrated potent and selective anticancer activity in various cancer cell lines, including breast and ovarian cancer.[1][2] Its mechanism of action involves the induction of apoptosis, a form of programmed cell death. Validating this apoptotic activity is a critical step in its preclinical development. This guide compares the utility of caspase assays with other widely accepted methods for detecting and quantifying this compound-induced apoptosis, namely Annexin V staining and the TUNEL assay.
Comparison of Apoptosis Detection Assays for this compound
| Assay | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages |
| Caspase-3/7 Assay | Measures the activity of executioner caspases-3 and -7, key enzymes in the apoptotic cascade, through the cleavage of a specific substrate that generates a fluorescent or luminescent signal. | Mid-to-late | Highly specific for apoptosis, quantifiable, suitable for high-throughput screening. | Provides information on a specific point in the apoptotic pathway, may not capture all apoptotic cells if caspase activation is transient. |
| Annexin V Staining | Detects the externalization of phosphatidylserine (B164497) (PS), a phospholipid that flips from the inner to the outer leaflet of the plasma membrane during early apoptosis. Annexin V, a protein with high affinity for PS, is fluorescently labeled. | Early | Sensitive marker of early apoptosis, can distinguish between early apoptotic, late apoptotic, and necrotic cells when used with a viability dye like Propidium Iodide (PI). | Can also stain necrotic cells if membrane integrity is lost, requires careful handling of cells to avoid inducing membrane changes. |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with labeled dUTPs. | Late | Can be used on fixed cells and tissue sections, provides spatial information within a tissue. | Can also label necrotic cells and cells with DNA damage from other sources, may not detect early-stage apoptosis. |
The Signaling Pathway of this compound-Induced Apoptosis
This compound initiates apoptosis through a multi-step signaling cascade. The process begins with the activation of the Aryl Hydrocarbon Receptor (AhR), leading to the generation of Reactive Oxygen Species (ROS) and subsequent DNA damage. This cellular stress activates signaling pathways involving c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK), which ultimately converge on the activation of the caspase cascade, leading to the execution of apoptosis.[1][2]
Experimental Workflow for Validating Apoptosis
A typical workflow for validating this compound-induced apoptosis involves treating cancer cells with the compound and then subjecting them to one or more of the discussed assays. The choice of assay will depend on the specific research question, such as determining the onset of apoptosis or quantifying the extent of cell death at a specific time point.
Detailed Experimental Protocols
Caspase-3/7 Activity Assay (Luminescent)
This protocol is adapted from commercially available kits for measuring caspase-3 and -7 activity in a 96-well plate format.
Materials:
-
Cancer cells
-
This compound compound
-
White-walled 96-well plates suitable for luminescence
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cancer cells in a white-walled 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Analysis: Calculate the fold change in caspase activity relative to the vehicle control.
Annexin V-FITC/PI Apoptosis Assay (Flow Cytometry)
This protocol outlines the steps for staining cells with Annexin V-FITC and Propidium Iodide (PI) for analysis by flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Quantification: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
TUNEL Assay (Fluorescence Microscopy)
This protocol provides a general procedure for performing a TUNEL assay on adherent cells.
Materials:
-
Cancer cells grown on coverslips and treated with this compound
-
TUNEL assay kit
-
4% Paraformaldehyde
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with the permeabilization solution for 2 minutes on ice.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.
-
Washing: Wash the cells with PBS.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye like DAPI.
-
Mounting and Visualization: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the percentage of TUNEL-positive cells.
Conclusion
Validating the pro-apoptotic activity of this compound is a multifaceted process that can be approached using a variety of robust and well-established assays. Caspase-3/7 assays offer a specific and high-throughput method for quantifying a key event in the execution phase of apoptosis. Annexin V staining provides a sensitive measure of early apoptotic events, while the TUNEL assay is valuable for detecting the late-stage hallmark of DNA fragmentation, particularly in fixed samples. For a comprehensive understanding of this compound's apoptotic mechanism, a multi-assay approach is recommended, allowing for the characterization of the entire apoptotic process from initiation to execution. The detailed protocols and pathway information provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of this promising anti-cancer agent.
References
- 1. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5F-203: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management of chemical compounds is paramount, extending from initial handling to final disposal. This guide provides essential safety and logistical information for the proper disposal of 5F-203, a cytotoxic compound that induces aryl hydrocarbon receptor (AhR) signaling.[1][2] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Chemical and Safety Data Overview
While a comprehensive Safety Data Sheet (SDS) specifically for this compound was not identified in the available resources, a representative SDS for a similarly designated hazardous chemical provides critical safety information. All handling and disposal procedures should be conducted based on the assumption that this compound is a hazardous substance.
| Property | Data | Source |
| GHS Hazard Statements | H315: Causes skin irritation.H317: May cause an allergic skin reaction.H410: Very toxic to aquatic life with long lasting effects. | [3] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P273: Avoid release to the environment.P280: Wear protective gloves. | [3] |
| Emergency Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse. | [3] |
| Storage | Tightly closed container. Recommended storage temperature as per product label. Light sensitive. | [3] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound must be handled in accordance with institutional, local, and federal regulations for hazardous chemical waste. Under no circumstances should this compound or solutions containing it be disposed of down the drain or in regular solid waste. The primary method of disposal is through a licensed hazardous waste management service.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following minimum PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Waste Collection and Segregation
-
Solid Waste: Collect unused or expired solid this compound in its original container or a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix this compound solutions with other incompatible waste streams.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be collected in a designated, sealed hazardous waste container.
Spill Management
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Alert Personnel: Inform others in the immediate area.
-
Ventilation: Ensure the area is well-ventilated. If possible, work within a chemical fume hood.
-
Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. For solid spills, carefully sweep to avoid creating dust.
-
Collection: Carefully collect the absorbed material or spilled solid and place it into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., 70% ethanol), followed by water. Collect all cleaning materials as hazardous waste.
-
-
Major Spills or Spills with Personnel Exposure:
-
Evacuate: Immediately evacuate the area.
-
Emergency Services: Contact your institution's emergency services.
-
Personnel Decontamination: If there is skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Remove any contaminated clothing. For eye contact, use an eyewash station for at least 15 minutes and seek immediate medical attention.
-
Waste Storage and Labeling
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole), and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Store waste containers in a designated, secure area away from incompatible materials.
Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.[4]
Experimental Protocols
As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not included. Researchers should refer to their specific experimental designs and institutional safety guidelines when working with this compound. The mechanism of action for this compound involves the induction of the aryl hydrocarbon receptor (AhR) signaling pathway, leading to the formation of DNA adducts and cell cycle arrest.[1][5]
Disposal Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5F 203|260443-89-8|COA [dcchemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 5F-203
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 5F-203 (NSC-703786), a cytotoxic compound that induces DNA adduct formation and cell cycle arrest.[1] Given the hazardous nature of this and similar compounds, adherence to the following procedures is imperative to ensure personnel safety and mitigate environmental contamination.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with chemotherapy-rated nitrile gloves is recommended. Gloves should be powder-free and comply with ASTM D6978-05 standards for resistance to permeation by chemotherapy drugs. Change gloves frequently and immediately if contaminated, torn, or punctured. |
| Body Protection | Lab Coat/Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric should be worn. Cuffs should be tucked into the inner glove. |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles or a full-face shield are required to protect against splashes and aerosols. |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher respirator is recommended, particularly when handling the solid compound or when there is a potential for aerosol generation. A respiratory protection program, including fit testing, should be in place.[3] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn to prevent the spread of contamination. |
Operational Plan for Handling this compound
Preparation and Handling:
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize exposure.
-
Pre-Handling Check: Before starting work, ensure that all necessary PPE is available and in good condition. Verify that an eyewash station and safety shower are readily accessible.
-
Weighing and Reconstitution: When handling the solid form of this compound, extreme care should be taken to avoid dust generation. Weighing should be done in a fume hood. When reconstituting, add the solvent slowly to the solid to prevent splashing.
-
Labeling: All containers holding this compound, whether in solid or solution form, must be clearly labeled with the chemical name and appropriate hazard warnings.
-
Post-Handling: After handling, thoroughly wipe down the work surface with an appropriate deactivating agent (if known) or a cleaning agent. Remove PPE in the correct order to avoid cross-contamination (e.g., outer gloves, gown, inner gloves). Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
-
Solid Waste: All solid waste contaminated with this compound, including gloves, gowns, shoe covers, weighing papers, and pipette tips, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of liquid this compound waste down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Disposal Vendor: All this compound waste must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
This guidance is intended to supplement, not replace, your institution's established safety protocols. Always consult with your Environmental Health and Safety (EHS) department for specific requirements and procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
